Estradiol Enanthate
描述
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTZQAOOLFXAY-BZDYCCQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023001 | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-37-0 | |
| Record name | Estradiol enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol enanthate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Estradiol Enanthate: A Technical Guide to its Core Mechanism of Action in Neuronal Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Estradiol enanthate serves as a long-acting prodrug, gradually releasing 17β-estradiol, a potent neuroactive steroid with significant implications for neuronal health, plasticity, and survival. Its mechanism of action within the central nervous system is multifaceted, extending beyond classical genomic regulation to encompass rapid, membrane-initiated signaling cascades. This document provides an in-depth technical overview of estradiol's core mechanisms in neuronal cells. It details the key signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, the modulation of synaptic plasticity through effects on dendritic spines and neurotransmitter receptors, and the potent neuroprotective actions mediated by anti-apoptotic factors and interaction with brain-derived neurotrophic factor (BDNF). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.
Introduction: Dual Modes of Estradiol Action
This compound's therapeutic and physiological effects in the brain are attributable to its active metabolite, 17β-estradiol (E2). E2 exerts profound effects on neuronal function through two primary modes of action: a classical genomic pathway and a rapid, non-genomic pathway.[1][2][3]
-
Genomic (Nuclear-Initiated) Action: In the classical pathway, E2 diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ).[4][5] This ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes. This process, which occurs over hours to days, influences the synthesis of proteins crucial for neuronal survival and plasticity, such as the anti-apoptotic protein Bcl-2.
-
Non-Genomic (Membrane-Initiated) Action: A growing body of evidence highlights rapid E2 effects, occurring within seconds to minutes, that are incompatible with genomic transcription. These actions are initiated by a subpopulation of ERs located at the plasma membrane (mERs) and potentially through G-protein coupled estrogen receptor 1 (GPER). This membrane-initiated signaling rapidly activates intracellular kinase cascades, modulating synaptic function and neuronal excitability.
Core Signaling Pathways in Neuronal Cells
E2's non-genomic actions converge on several critical intracellular signaling pathways that regulate cell survival, growth, and plasticity. The two most prominent are the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways.
MAPK/ERK Signaling Pathway
Acute application of E2 rapidly activates the MAPK/ERK pathway in various neuronal types, including hippocampal and cortical neurons. This activation is often initiated by mERs, which can couple to G-proteins or interact with receptor tyrosine kinases. The cascade typically involves the activation of Src kinase and Ras, leading to the sequential phosphorylation of Raf, MEK, and finally ERK1/2. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is essential for E2-mediated neuroprotection, neurite outgrowth, and the modulation of synaptic plasticity.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical mediator of E2's neuroprotective effects. E2 binding to mERs can lead to a direct protein-protein interaction with the p85 regulatory subunit of PI3K, triggering its activation. Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as BAD, and by activating transcription factors that upregulate survival genes. Studies show that E2 and IGF-1 can have synergistic effects on Akt phosphorylation. Inhibition of the PI3K/Akt pathway blocks the neuroprotective effects of E2 in models of stroke and Parkinson's disease.
Classical Genomic Signaling
The slower, genomic actions of E2 are mediated by its binding to nuclear ERα and ERβ. This complex directly binds to EREs in the promoter regions of target genes, modulating their transcription. A key target is the gene for BDNF, which contains a functional ERE. E2 treatment has been shown to restore BDNF mRNA levels after ovariectomy. Another critical set of target genes includes those for anti-apoptotic proteins like Bcl-2 and Bcl-xL, whose expression is increased by E2, and pro-apoptotic proteins like Bax, which are suppressed. This transcriptional regulation provides sustained neuroprotective effects.
Modulation of Synaptic Structure and Function
E2 is a powerful modulator of synaptic plasticity, influencing the structure of synapses, the efficacy of neurotransmission, and the induction of long-term changes in synaptic strength.
Dendritic Spine and Synapse Plasticity
One of the most striking effects of E2 is its ability to increase the density of dendritic spines, the primary sites of excitatory synapses, in brain regions like the hippocampus and prefrontal cortex. This effect can occur rapidly and is linked to the reorganization of the actin cytoskeleton within the spine. E2 stimulates the RhoA-cofilin signaling cascade, which promotes actin polymerization, leading to the formation and stabilization of new spines. This structural plasticity is thought to be a key substrate for E2's effects on learning and memory. For instance, E2 treatment can double dendritic spine density in cultured hippocampal neurons.
Regulation of Neurotransmitters and Receptors
E2 rapidly modulates the function of key neurotransmitter receptors, particularly the NMDA and AMPA glutamate receptors. It can enhance NMDA and AMPA receptor-mediated synaptic responses, increasing neuronal excitability. Single-molecule tracking experiments have shown that E2 can rapidly decrease the surface movement and diffusion of AMPA receptors, potentially leading to their stabilization at the synapse.
Long-Term Potentiation (LTP) and Depression (LTD)
By modulating glutamate receptor function and dendritic spine morphology, E2 significantly impacts long-term synaptic plasticity. It has been shown to lower the threshold for inducing LTP, a cellular correlate of memory formation, and enhance its magnitude. This effect is mediated by both NMDA receptor-dependent mechanisms and the actin polymerization machinery.
Quantitative Analysis of Estradiol's Neuronal Effects
The following tables summarize quantitative data from various studies, illustrating the potent effects of estradiol on neuronal signaling, structure, and function.
Table 1: Effects of Estradiol on Neuronal Signaling and Protein Expression
| Parameter | Neuronal System | Treatment | Result | Citation |
|---|---|---|---|---|
| BDNF Protein | Cultured Hippocampal Neurons | Estradiol (unknown conc.) for 24h | Decrease to 40% of control | |
| pCREB-IR | Basal Forebrain Cholinergic Neurons (in vivo) | 33 ng/g E2 | Significant increase at 15 min, peak at 1h | |
| pERK1/2 | Cortical Neurons | E2 | PI3K-dependent activation at 10 min | |
| pAkt | Cortical Neurons | E2 | PI3K-dependent activation at 10 & 30 min |
| Bcl-2 & Bcl-xL | Cultured Hippocampal Neurons | 30-100 nM 17β-E2 for up to 68h | Increased expression | |
Table 2: Effects of Estradiol on Neuronal Morphology and Synaptic Function
| Parameter | Neuronal System | Treatment | Result | Citation |
|---|---|---|---|---|
| Dendritic Spine Density | Cultured Hippocampal Neurons | Estradiol (unknown conc.) | 2-fold increase | |
| Total Neurite Length | Female Basal Forebrain Neurons | 5 nM 17β-E2 for 24h | 4.5-fold increase over control | |
| Total Branch Number | Female Basal Forebrain Neurons | 5 nM 17β-E2 for 24h | 2.3-fold increase over control | |
| Neurite Branching | Human iPSC-derived Neurons | 100 nM E2 for 4 days | Significant promotion of complexity | |
| AMPA Receptor Diffusion (DAMPAR) | Hippocampal Neuron Soma | 100 pM E2 | Significant decrease within 5 min | |
| AMPA Receptor Diffusion (DAMPAR) | Hippocampal Neuron Neurites | 100 nM E2 | Reduction at 10, 15, and 20 min |
| Field EPSP Slope | Rat Hippocampal Slices (CA1) | 1 nM E2 | 17 ± 3% increase over baseline by 20 min | |
Key Experimental Methodologies
The mechanisms described have been elucidated through a variety of in vitro and in vivo experimental paradigms. Below are representative protocols for key assays.
Primary Neuronal Culture and Treatment
-
Preparation: Primary hippocampal or cortical neurons are prepared from postnatal day 1 rat pups. Brain tissue is dissected, treated with trypsin for dissociation, and triturated. Cells are then plated on poly-D-lysine-coated dishes or glass coverslips.
-
Culture: Neurons are maintained in a serum-free medium such as Neurobasal supplemented with B27 and L-glutamine. Cytosine arabinoside (Ara-C) may be added after several days in vitro (DIV) to inhibit glial proliferation. Cultures are typically used for experiments between 10-14 DIV.
-
Treatment: 17β-estradiol, often dissolved in DMSO, is added to the culture medium at final concentrations ranging from picomolar to low micromolar (e.g., 100 pM, 100 nM). Vehicle controls (DMSO) are run in parallel. For mechanism-of-action studies, specific ER agonists (e.g., PPT for ERα, DPN for ERβ) or antagonists (e.g., ICI 182,780, tamoxifen) are co-administered.
Assessment of Protein Expression and Phosphorylation (Western Blot)
-
Cell Lysis: Following treatment, cultured neurons are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitor cocktails.
-
Quantification & Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).
-
Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin or β-tubulin).
Analysis of Neuronal Morphology
-
Immunocytochemistry: After treatment, cultured neurons are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with antibodies against neuronal markers (e.g., MAP2, β-III tubulin) or cholinergic markers (vesicular acetylcholine transporter).
-
Imaging & Analysis: Cells are imaged using fluorescence microscopy. Neurite complexity, including total neurite length, number of branches, and branching order, is quantified using software like ImageJ with plugins such as Sholl analysis.
Electrophysiological Recording
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum while stimulating the Schaffer collateral pathway.
-
LTP Induction: After establishing a stable baseline, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Pharmacology: E2 (e.g., 1 nM) or vehicle is infused into the aCSF, and its effect on baseline transmission and the magnitude of LTP is measured.
Conclusion
The mechanism of action of this compound in neuronal cells, mediated by its active form 17β-estradiol, is complex and pleiotropic. It involves a sophisticated interplay between rapid, membrane-initiated signaling and slower, nuclear-mediated genomic regulation. Through the activation of key kinase cascades like MAPK/ERK and PI3K/Akt, estradiol potently modulates synaptic plasticity, enhances neuronal connectivity, and provides robust neuroprotection against a variety of insults. This deep understanding of its molecular and cellular actions is critical for researchers and drug development professionals seeking to leverage the therapeutic potential of estrogens for neurological and psychiatric disorders while mitigating potential risks.
References
- 1. dovepress.com [dovepress.com]
- 2. Neuroprotective effects of 17β-estradiol rely on estrogen receptor membrane initiated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen and neuroprotection: from clinical observations to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of synaptic plasticity by brain estrogen in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Estradiol Enanthate in Male Rat Models: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estradiol, a primary estrogenic hormone, plays a critical, albeit complex, role in male physiology, influencing reproductive function, bone metabolism, and cardiovascular health.[1] Estradiol enanthate, a long-acting ester of estradiol, serves as a prodrug, gradually releasing estradiol into circulation and thereby providing sustained estrogenic effects.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in male rat models, a crucial area of study for understanding the physiological and pathological effects of sustained estrogen exposure in males. The guide synthesizes available data on hormonal and tissue-specific effects, details relevant experimental protocols, and visualizes key pathways and workflows.
While much of the existing research has utilized estradiol or other esters like estradiol benzoate, the principles of estradiol's action are applicable to this compound, with the primary difference lying in its pharmacokinetic profile, characterized by a longer half-life.[2][3] This document extrapolates from available data to provide a cohesive understanding of this compound's pharmacodynamics in the male rat.
Core Pharmacodynamic Effects
The administration of this compound to male rats elicits a range of dose-dependent physiological responses, primarily mediated through its interaction with estrogen receptors (ERα and ERβ). These effects are most pronounced on the hypothalamic-pituitary-gonadal (HPG) axis and androgen-dependent tissues.
Hormonal Effects
Sustained release of estradiol from this compound significantly alters the hormonal milieu in male rats. The primary effects include the suppression of gonadotropins and, consequently, testicular androgen production.
Table 1: Dose-Dependent Effects of Estradiol on Serum Hormone Levels in Male Rats
| Estradiol Dose (µg/kg/day) | Serum Testosterone | Serum LH | Serum FSH | Serum Prolactin | Study Duration |
| 0.1 | No significant effect | No significant effect | No significant effect | No significant effect | 60 days |
| 10 | No significant effect | Significantly reduced | Significantly reduced | No significant effect | 60 days |
| 100 - 1000 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | 60 days |
Source: Adapted from Gill-Sharma et al. (2001).[4] Note: This study used estradiol, not this compound. The sustained release from this compound would be expected to produce similar, if not more pronounced, effects over time at equivalent daily release rates.
Effects on Reproductive Tissues and Fertility
The suppression of testosterone and the direct actions of estradiol on reproductive tissues lead to significant changes in their structure and function.
Table 2: Effects of Estradiol on Reproductive Organ Weights and Sperm Parameters in Male Rats
| Estradiol Dose (µg/kg/day) | Testes Weight | Accessory Sex Organ Weights | Sperm Motility | Potency & Fecundity | Study Duration |
| 0.1 | No significant effect | No significant effect | Significantly reduced | No effect | 60 days |
| 10 | Significantly reduced | Significantly reduced | Significantly reduced | No effect | 60 days |
| 100 - 1000 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | 60 days |
Source: Adapted from Gill-Sharma et al. (2001).
Histological examinations of the testes in rats treated with high doses of estradiol reveal disorganization of the seminiferous tubules, vacuolation, and a reduction in spermatogenesis. The prostate gland also undergoes atrophic changes. These effects are primarily attributed to the suppression of testicular testosterone levels.
Experimental Protocols
This section outlines key experimental methodologies for studying the pharmacodynamics of this compound in male rat models, based on established protocols for estradiol and its esters.
Animal Model and Husbandry
-
Species and Strain: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of any experimental procedures.
Preparation and Administration of this compound
This compound is typically dissolved in a sterile oil vehicle (e.g., sesame oil, corn oil) for administration.
-
Preparation: To prepare a dosing solution, calculate the required concentration of this compound based on the desired dose and injection volume. Warm the vehicle slightly to aid in dissolution. Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Administration: Administer the prepared solution via subcutaneous (s.c.) or intramuscular (i.m.) injection. The injection volume should be kept consistent, typically between 0.1 and 0.5 mL.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound in male rats.
Blood Sampling and Hormone Analysis
-
Blood Collection: Blood samples can be collected serially from the tail vein or via cardiac puncture at the time of euthanasia. Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.
-
Hormone Assays: Serum concentrations of estradiol, testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) can be quantified using validated enzyme-linked immunosorbent assays (ELISAs) or, for higher sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Collection and Histological Analysis
-
Necropsy: At the end of the study, animals are euthanized, and target organs (testes, epididymis, prostate, seminal vesicles) are excised and weighed.
-
Histology: Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of morphological changes.
Signaling Pathways of Estradiol
Estradiol exerts its effects by binding to estrogen receptors, which are located both within the nucleus (nuclear ERs) and on the cell membrane (membrane ERs).
Genomic (Nuclear) Signaling Pathway
The classical, genomic pathway involves the binding of estradiol to nuclear ERα or ERβ. This complex then translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and modulates the transcription of target genes. This process is responsible for the long-term effects of estradiol on tissue growth and function.
Non-Genomic (Membrane) Signaling
Estradiol can also initiate rapid cellular responses through membrane-associated estrogen receptors (mERs). This non-genomic pathway involves the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to more immediate physiological effects.
Conclusion
This compound administration in male rat models provides a valuable tool for investigating the long-term consequences of sustained estrogen exposure. The primary pharmacodynamic effects involve a dose-dependent suppression of the HPG axis, leading to reduced testosterone levels and subsequent atrophy of androgen-dependent reproductive tissues. These effects are mediated through both genomic and non-genomic signaling pathways. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the multifaceted roles of estradiol in male physiology and pathophysiology. Future research should focus on generating specific pharmacokinetic and pharmacodynamic data for this compound in male rats to refine our understanding of its effects and to better inform its use in various research contexts.
References
- 1. Estradiol - Wikipedia [en.wikipedia.org]
- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 3. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifertility effects of estradiol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Estradiol Enanthate and Endocrine Disruption: A Technical Guide for Researchers
An In-depth Examination of Its Role, Mechanisms, and Study Methodologies in Endocrine Disruption Research
Abstract
Estradiol enanthate, a synthetic ester of the natural estrogen 17β-estradiol, is primarily utilized in human medicine for hormone therapy and contraception. As a prodrug, it is converted in the body to 17β-estradiol, a potent endogenous estrogen. While direct studies on the environmental fate and endocrine-disrupting effects of this compound are scarce, its active metabolite, 17β-estradiol (E2), is a well-documented endocrine-disrupting chemical (EDC) of significant concern. This technical guide provides a comprehensive overview of the potential role of this compound in endocrine disruption, drawing upon the extensive body of research conducted on E2 and other potent synthetic estrogens like 17α-ethinylestradiol (EE2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation into this class of compounds.
Introduction: The Endocrine-Disrupting Potential of Synthetic Estrogens
Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[1] Synthetic estrogens, such as those used in pharmaceuticals, represent a significant class of EDCs due to their potency and widespread use.[2] These compounds can enter aquatic environments through wastewater treatment plant effluents, posing a risk to wildlife.[2]
This compound is an esterified form of estradiol, designed to provide a sustained release of the hormone following intramuscular injection.[3] In the body, it is hydrolyzed to 17β-estradiol, the most potent natural estrogen.[3] Therefore, the environmental impact of this compound is intrinsically linked to the well-documented endocrine-disrupting effects of E2.
Mechanism of Estrogenic Endocrine Disruption
The primary mechanism by which estradiol and its mimics exert their endocrine-disrupting effects is through interaction with the estrogen receptor (ER). This interaction can trigger a cascade of molecular events that are typically regulated by endogenous estrogens, leading to inappropriate physiological responses, particularly in non-target organisms.
Estrogen Signaling Pathways
Estrogenic compounds can activate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: This classical pathway involves the binding of the estrogen to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.
-
Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen binding to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER). This activation triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways, leading to rapid cellular responses within seconds to minutes.
Key Endocrine Disruption Effects in Aquatic Organisms
The most profound and well-documented effects of environmental estrogens are observed in aquatic wildlife, particularly fish. These effects serve as sensitive biomarkers for estrogenic contamination.
Feminization of Male Fish
Exposure to potent estrogens like E2 and EE2 can lead to the feminization of male fish. This can manifest as:
-
Intersex: The development of both testicular and ovarian tissues within the same gonad (ovotestis).
-
Altered Secondary Sexual Characteristics: Development of female-typical physical traits in males.
-
Skewed Sex Ratios: A shift in the population towards a higher proportion of females, often due to the complete sex reversal of genetic males.
Induction of Vitellogenin
Vitellogenin (VTG) is an egg yolk precursor protein normally synthesized in the liver of female oviparous (egg-laying) vertebrates in response to endogenous estrogens. The presence of VTG in the blood of male or juvenile fish is a highly sensitive and specific biomarker of exposure to estrogenic compounds.
Reproductive Failure
Chronic exposure to environmentally relevant concentrations of potent estrogens can lead to reproductive failure in fish populations. This can be a consequence of reduced fertilization success, impaired gonadal development, and altered reproductive behaviors.
Quantitative Data from Endocrine Disruption Studies
While specific data for this compound is lacking, the following tables summarize quantitative data from studies on its active metabolite, 17β-estradiol (E2), and the highly potent synthetic estrogen, 17α-ethinylestradiol (EE2). These data provide a benchmark for the potential endocrine-disrupting activity of this compound.
Table 1: Effects of 17β-Estradiol (E2) on Fish
| Species | Endpoint | Concentration (ng/L) | Duration | Effect | Reference |
| Zebrafish (Danio rerio) | Vitellogenin Induction (males) | 5 - 25 | 21 days | Significant increase in whole-body vitellogenin. | |
| Zebrafish (Danio rerio) | Skewed Sex Ratio | 100 | 21 days (embryo-larval exposure) | Significant shift towards females. | |
| Brown Trout (Salmo trutta) | Feminization | 20,000,000 (in feed) | 60 days | 84-86% female population. | |
| Channel Catfish (Ictalurus punctatus) | Feminization | Not specified (E2 treatment) | During early sex differentiation | Upregulation of female-related genes and downregulation of male-related genes in genetic males. |
Table 2: Effects of 17α-Ethinylestradiol (EE2) on Fish
| Species | Endpoint | Concentration (ng/L) | Duration | Effect | Reference |
| Fathead Minnow (Pimephales promelas) | Reproductive Failure | 5 - 6 | 7 years (whole lake) | Near extinction of the population. | |
| Zebrafish (Danio rerio) | Skewed Sex Ratio | 10 | 90 days | Skewed sex ratio in favor of females. | |
| Fathead Minnow (Pimephales promelas) | Reduced Hatching Success | 0.2 - 1 | Lifelong | 20-35% reduction in offspring hatching success. | |
| Murray Rainbowfish (Melanotaenia fluviatilis) | Vitellogenin mRNA Induction (EC10) | 2.77 | 7 days | 10% effective concentration for vitellogenin mRNA induction. |
Experimental Protocols for Assessing Endocrine Disruption
A variety of standardized and research-based protocols are available to assess the endocrine-disrupting potential of chemical compounds.
In Vivo Fish Assays
Fish are the most common vertebrate models for assessing the effects of estrogenic EDCs.
-
Fish Sexual Development Test: This test, often conducted with species like zebrafish or fathead minnow, exposes fish during early life stages (from embryo to juvenile) to the test compound. Endpoints include sex ratio, gonadal histology (to assess for intersex), and secondary sexual characteristics.
-
Vitellogenin Assay: Male fish are exposed to the test compound for a defined period (e.g., 7-21 days), after which blood plasma or whole-body homogenates are analyzed for the presence of vitellogenin, typically using an enzyme-linked immunosorbent assay (ELISA).
In Vitro Assays
In vitro assays provide a high-throughput and mechanistic approach to screen for endocrine activity.
-
Estrogen Receptor Binding Assay: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). A high affinity for the receptor suggests potential estrogenic activity.
-
Estrogen Receptor Transcriptional Activation Assay: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen-responsive promoter. An increase in reporter gene activity in the presence of the test compound indicates agonistic activity at the estrogen receptor.
-
Hepatocyte Vitellogenin Induction Assay: Primary hepatocytes isolated from fish are cultured and exposed to the test compound. The induction of vitellogenin synthesis and its secretion into the culture medium is then quantified.
Analytical Methods for Detection in Environmental Samples
Accurate assessment of environmental exposure requires sensitive analytical methods to detect and quantify steroidal estrogens in complex matrices like water.
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate and clean up analytes from water samples.
-
Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the sensitive and selective quantification of estrogens at environmentally relevant concentrations (ng/L levels).
Conclusion and Future Research Directions
While this compound is a prodrug of the potent and well-characterized endocrine disruptor 17β-estradiol, there is a significant lack of direct research on its environmental fate, ecotoxicology, and endocrine-disrupting potential. The data on E2 and EE2 strongly suggest that this compound, if it enters the environment and is hydrolyzed to E2, poses a risk to aquatic organisms.
Future research should focus on:
-
Environmental Fate and Transformation: Studies to determine the hydrolysis rate of this compound to 17β-estradiol under various environmental conditions (e.g., in wastewater, surface water, and sediment).
-
Direct Ecotoxicity Studies: Conducting standardized aquatic toxicity tests with this compound on sensitive model organisms (e.g., zebrafish, fathead minnow) to determine its specific endocrine-disrupting potency and effects.
-
Development of Specific Analytical Methods: Optimizing analytical methods for the simultaneous detection of this compound and its primary metabolite, 17β-estradiol, in environmental matrices.
A comprehensive understanding of the environmental risks associated with this compound is crucial for informed regulatory decisions and to ensure the protection of aquatic ecosystems. This technical guide provides a foundational framework to stimulate and guide such research endeavors.
References
Estradiol Enanthate: A Technical Guide to its Discovery, Synthesis, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting prodrug with significant applications in hormone therapy and contraception. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes the synthetic pathway and the canonical estrogen signaling pathway using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug development.
Discovery and Historical Context
This compound was first described in 1953 by Karl Junkmann of Schering AG, as part of broader research into various estradiol esters.[1] The primary goal of developing estradiol esters was to create depot formulations that would allow for a slow release of estradiol after intramuscular injection, thereby extending its duration of action and reducing the frequency of administration. The length of the fatty acid ester chain is inversely related to the release rate from the oil depot and subsequent absorption into circulation.[1] this compound, with its C7 enanthate (heptanoate) ester, exhibits a considerably longer duration of action than shorter esters like estradiol benzoate and valerate, but shorter than very long-chain esters like estradiol undecylate.[1] The first clinical studies of this compound, in combination with dihydroxyprogesterone acetophenide (DHPA) as an injectable contraceptive, were conducted in 1964, and it was marketed for this purpose by the mid-1970s.[1]
Chemical Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the direct esterification of the 17β-hydroxyl group of estradiol with an activated form of enanthic acid (heptanoic acid).
General Reaction Scheme
The synthesis involves the reaction of 17β-estradiol with an enanthoylating agent, such as enanthic anhydride or enanthoyl chloride, in the presence of a base catalyst. The phenolic hydroxyl group at the C3 position is less reactive than the C17β secondary alcohol, allowing for selective esterification at the desired position under controlled conditions.
Experimental Protocol: Esterification using Enanthic Anhydride
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
17β-Estradiol (C₁₈H₂₄O₂)
-
Enanthic Anhydride ((C₆H₁₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 17β-estradiol (1 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine.
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Add enanthic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the estradiol spot and the appearance of a new, less polar product spot.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl solution to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield a white crystalline powder.[2]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Chemical Synthesis Pathway
Caption: Chemical reaction for the synthesis of this compound.
Physicochemical and Characterization Data
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
| Property | Value |
| Chemical Formula | C₂₅H₃₆O₃ |
| Molar Mass | 384.56 g/mol |
| Appearance | White crystalline powder |
| Purity (Post-Recrystallization) | >98% |
| Melting Point | ~95-97 °C |
| Solubility | Soluble in oils (e.g., castor oil, MCT oil), ethanol, DCM; Insoluble in water |
| logP (Octanol/Water) | 6.7 |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the steroid backbone and the enanthate ester chain. Key signals include the singlet for the C18-methyl group (~0.8 ppm), the aromatic protons of the A-ring (6.5-7.2 ppm), the triplet for the C17-proton (~4.6 ppm), and signals corresponding to the methylene and methyl groups of the heptanoate chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 25 distinct carbon atoms. Diagnostic peaks include those for the carbonyl carbon of the ester (~170 ppm), the aromatic carbons, and the C17 carbon bearing the ester (~82 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹, C-O stretching bands, and bands for the aromatic ring and O-H stretch of the C3 phenol.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns.
Pharmacology and Biological Action
This compound is a prodrug of estradiol and, as such, is considered a bioidentical form of estrogen. Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by esterases in the blood and tissues to release 17β-estradiol and heptanoic acid.
| Parameter | Value |
| Route of Administration | Intramuscular injection |
| Bioavailability | High (approaching 100%) |
| Time to Peak Levels | 3 to 8 days |
| Peak Estradiol Levels (10 mg dose) | ~283 to 445 pg/mL |
| Elimination Half-life | 5.6 to 7.5 days |
| Duration of Action | ~20 to 30 days |
Table 2: Pharmacokinetic Parameters of this compound.
Estrogen Signaling Pathway
The released estradiol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction triggers two main signaling pathways:
-
Genomic (Nuclear-Initiated) Pathway: Estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes. This process occurs over hours to days.
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs located at the plasma membrane (mERs), as well as G-protein coupled estrogen receptors (GPER), can be rapidly activated by estradiol. This leads to the activation of various intracellular signaling cascades, such as MAPK and PI3K pathways, influencing cellular function within seconds to minutes.
Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.
Conclusion
This compound represents a successful application of prodrug design to modify the pharmacokinetic profile of a natural hormone. Its discovery in the 1950s provided a long-acting estrogen formulation that has been utilized in hormonal contraception and is studied for hormone replacement therapy. The synthesis via direct esterification is a robust and high-yielding process. As a prodrug of estradiol, it activates the same complex signaling networks, leading to a wide range of physiological effects. This guide provides the core technical information relevant to its synthesis, characterization, and mechanism of action for professionals engaged in pharmaceutical research and development.
References
An In-depth Technical Guide to Estradiol Enanthate: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting estrogen prodrug utilized primarily in hormonal contraception and hormone replacement therapy. Its esterification at the C17β position with enanthic acid significantly modifies its pharmacokinetic profile, allowing for sustained release and a prolonged duration of action. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action to support further research and development.
Molecular Structure and Identification
This compound, chemically named [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate, is a synthetic estrane steroid.[1] The addition of the enanthate (heptanoate) fatty acid ester to the 17β-hydroxyl group of estradiol increases its lipophilicity, which is key to its long-acting depot effect when administered intramuscularly.[1]
| Identifier | Value |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
| CAS Number | 4956-37-0[1] |
| Molecular Formula | C₂₅H₃₆O₃[1] |
| Molecular Weight | 384.56 g/mol [2] |
| SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
| InChIKey | RFWTZQAOOLFXAY-BZDYCCQFSA-N |
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its increased lipophilicity compared to estradiol results in poor water solubility but good solubility in various organic solvents.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 94-96 °C | |
| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, dioxane, and chloroform. Sparingly soluble in vegetable oils. | |
| LogP (Octanol/Water Partition Coefficient) | 6.7 |
Pharmacokinetics
This compound is administered via intramuscular injection, forming a depot from which it is slowly released and hydrolyzed by esterases in the blood and tissues to yield 17β-estradiol and heptanoic acid. This slow release provides a prolonged therapeutic effect.
| Parameter | Value | Reference |
| Bioavailability (Intramuscular) | High (considered to be 100%) | |
| Protein Binding (of released Estradiol) | ~98% (to albumin and SHBG) | |
| Time to Peak Plasma Concentration (Tmax) | 3 to 8 days post-injection | |
| Peak Plasma Concentration (Cmax) after 10 mg IM dose | ~283 to 445 pg/mL | |
| Elimination Half-life | 5.6 to 7.5 days | |
| Duration of Action (10 mg dose) | Approximately 20 to 30 days | |
| Metabolism | Cleavage by esterases in the liver, blood, and tissues to estradiol and heptanoic acid. Estradiol is then metabolized further. | |
| Excretion | Primarily in urine |
Pharmacodynamics and Mechanism of Action
As a prodrug of estradiol, this compound is a potent agonist of the estrogen receptors (ER), primarily ERα and ERβ. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes. This can occur through direct binding to Estrogen Response Elements (EREs) on the DNA (genomic signaling) or through interactions with other transcription factors. Estrogen receptors can also be located at the cell membrane, where they can initiate rapid, non-genomic signaling cascades.
Signaling Pathways
The activation of estrogen receptors by estradiol initiates a cascade of intracellular events. The primary mechanisms include direct genomic signaling, indirect genomic signaling, and non-genomic signaling pathways.
References
Estradiol enanthate binding affinity for estrogen receptors alpha and beta
An In-depth Technical Guide to the Binding Affinity of Estradiol Enanthate for Estrogen Receptors Alpha and Beta
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic prodrug that is cleaved in the body to release 17β-estradiol, the primary and most potent endogenous estrogen. The physiological and therapeutic effects of this compound are therefore dictated by the interaction of 17β-estradiol with its cognate receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the binding affinity of 17β-estradiol for these two receptor subtypes. It details the quantitative binding parameters, outlines the standard experimental protocols for their determination, and illustrates the key signaling pathways activated upon ligand binding.
Estradiol Binding Affinity for Estrogen Receptors
The biological actions of estrogens are mediated by their binding to ERα and ERβ, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] While both receptors are activated by 17β-estradiol, they are products of different genes (ESR1 and ESR2, respectively), exhibit distinct tissue distribution, and can have different, sometimes opposing, physiological roles.[1][3][4] ERα is highly expressed in the uterus, liver, and mammary glands, while ERβ is more prevalent in the ovary (granulosa cells), prostate epithelium, bone, and brain.
The affinity of 17β-estradiol for these receptors is exceptionally high, falling within the picomolar to low nanomolar range. This high affinity underscores its potency as a signaling molecule. The quantitative metrics used to describe this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) from competitive binding assays, and the half-maximal effective concentration (EC50) from functional assays.
Quantitative Data on 17β-Estradiol Binding Affinity
The following table summarizes the binding and functional parameters for 17β-estradiol with human ERα and ERβ. It is important to note that absolute values can vary between studies depending on the specific assay conditions, cell systems, and receptor source used.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Comments |
| Kd (nM) | 0.05 - 0.1 | ~0.05 - 0.1 | Represents the equilibrium dissociation constant from saturation binding assays. |
| IC50 (nM) | ~1.1 - 4.9 | ~21 - 140 | Represents the concentration required to displace 50% of a radioligand in competitive binding assays. |
| EC50 (pM) | ~8 - 140 | ~65 | Represents the concentration required to elicit a half-maximal response in a functional reporter gene assay. |
| Relative Binding Affinity (RBA) | 100% | Varies (often slightly lower than ERα) | RBA is typically standardized to 100% for 17β-estradiol's affinity for ERα. |
Experimental Protocols for Determining Binding Affinity
The characterization of a ligand's interaction with estrogen receptors involves a combination of direct binding assays and functional cell-based assays.
Radioligand Competitive Binding Assay
This is the gold standard method for determining the binding affinity (expressed as IC50, which can be converted to an inhibition constant, Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.
Objective: To determine the relative binding affinity of a test compound for ERα or ERβ compared to 17β-estradiol.
Methodology:
-
Receptor Preparation: A source of estrogen receptors is prepared. This is typically cytosol from the uteri of ovariectomized rats (a rich source of ERα) or recombinant human ERα or ERβ expressed in a suitable system.
-
Incubation: A constant concentration of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include filtration through glass fiber filters or adsorption of the receptor-ligand complex onto hydroxylapatite (HAP).
-
Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.
Caption: Workflow for a Radioligand Competitive Binding Assay.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the transcriptional activation of a reporter gene under the control of an Estrogen Response Element (ERE).
Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, U2OS) is used. These cells are often engineered to express little to no endogenous ERs.
-
Transfection: Cells are transiently or stably co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for human ERα or ERβ.
-
A reporter vector containing a promoter with one or more EREs driving the expression of a reporter gene, such as luciferase or β-galactosidase.
-
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound (and/or a fixed concentration of an agonist if testing for antagonism).
-
Incubation: Cells are incubated for a period (e.g., 16-24 hours) to allow for receptor activation, DNA binding, and reporter gene expression.
-
Lysis & Measurement: Cells are lysed, and the activity of the reporter protein is measured. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.
-
Data Analysis: A dose-response curve is generated by plotting reporter activity against the log concentration of the test compound to determine the EC50 or IC50 value.
References
- 1. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Effects of Estradiol Enanthate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol enanthate (EEn) is a synthetic, long-acting ester of the natural estrogen, 17β-estradiol.[1] Functioning as a prodrug, it is designed for sustained release following intramuscular or subcutaneous administration.[1] Upon entering circulation, EEn is hydrolyzed by esterases in the liver, blood, and tissues to release 17β-estradiol, the most potent endogenous human estrogen, and heptanoic acid.[1][2] This bioidentical hormone then mediates a wide array of physiological and pharmacological effects.[2]
Clinically, this compound is utilized primarily in combination with a progestin for hormonal contraception and in hormone replacement therapy (HRT) for managing menopausal symptoms. Its application also extends to feminizing hormone therapy for transgender women. The esterification of estradiol with enanthic acid significantly prolongs its half-life, allowing for less frequent administration compared to unesterified estradiol.
This guide provides a comprehensive overview of the cellular and molecular mechanisms initiated by this compound exposure, focusing on its signaling pathways, effects on gene and protein expression, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
The biological activity of this compound is attributable to its active metabolite, estradiol. Estradiol exerts its effects by binding to and activating specific nuclear hormone receptors known as estrogen receptors (ERs). There are two primary subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively). These receptors are distributed differently across various tissues, leading to tissue-specific responses to estrogen exposure.
Estradiol's actions are mediated through two principal signaling pathways:
-
Genomic (Nuclear-Initiated) Signaling: The classical and well-established pathway where estradiol regulates the transcription of target genes. This process is relatively slow, taking hours to days to manifest.
-
Non-Genomic (Membrane-Initiated) Signaling: Rapid signaling events that occur within seconds to minutes of estradiol exposure. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or by G protein-coupled estrogen receptors (GPER).
Signaling Pathways
Genomic Signaling Pathway
The genomic pathway is the primary mechanism through which estradiol regulates long-term physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.
The sequence of events is as follows:
-
Ligand Binding: Estradiol, being lipophilic, passively diffuses across the cell membrane and into the nucleus.
-
Receptor Activation: In the nucleus, estradiol binds to the ligand-binding domain of an ER (ERα or ERβ). This binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (heat shock proteins).
-
Dimerization: The activated ligand-receptor complexes form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).
-
DNA Binding: The dimerized receptors bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II, leading to the initiation or suppression of gene transcription. This results in the synthesis of messenger RNA (mRNA), which is then translated into proteins that carry out the cellular response.
References
Methodological & Application
Application Notes and Protocols: Estradiol Enanthate Subcutaneous Injection for Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Estradiol enanthate (EEn) is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the enanthate ester significantly prolongs the hormone's release and biological half-life, making it a long-acting estrogen.[1][2] In research settings, particularly in mouse models, subcutaneous injection of this compound dissolved in an oil vehicle can provide stable, long-term physiological or pharmacological levels of estradiol. This is advantageous in studies requiring consistent hormone replacement, such as those investigating the effects of estrogen on bone density, metabolism, or in models of hormone-dependent cancers, as it reduces the need for frequent animal handling and injections compared to shorter-acting estrogens.[3]
This document provides a detailed protocol for the preparation and subcutaneous administration of this compound in mice. It includes guidance on dosing considerations, expected outcomes, and relevant biological pathways.
Experimental Protocols
Protocol for Preparation of this compound (EEn) Solution
This protocol describes the preparation of an EEn solution in an oil-based vehicle, suitable for subcutaneous injection. Sterile techniques should be maintained throughout the procedure.
Materials and Reagents:
-
This compound powder (analytical grade)
-
Sterile vehicle oil (e.g., sesame oil, castor oil, or miglyol)[3][4]
-
Sterile, sealed glass vials
-
Sterile magnetic stir bar
-
Warming plate or water bath
-
Syringe filters (0.22 µm), sterile
-
Syringes (various sizes), sterile
-
Needles (e.g., 18G for preparation, 25-27G for injection), sterile
-
70% Ethanol for disinfection
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration of EEn in the oil vehicle (e.g., in mg/mL). Based on this, calculate the total mass of EEn powder and the total volume of vehicle oil required for your study.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of EEn powder and transfer it into a sterile glass vial.
-
Adding the Vehicle: Add a sterile magnetic stir bar to the vial. Using a sterile syringe, add the calculated volume of the vehicle oil to the vial containing the EEn powder.
-
Dissolution: Loosely cap the vial and place it on a warming plate set to a low temperature (e.g., 37-40°C). Allow the solution to stir gently until the EEn powder is completely dissolved. The warming helps to decrease the viscosity of the oil and facilitate dissolution. Avoid excessive heat.
-
Sterilization: Once the EEn is fully dissolved, remove the solution from the heat. To ensure sterility, filter the final solution through a sterile 0.22 µm syringe filter into a new, sterile, sealed glass vial.
-
Storage: Store the final sterile EEn solution protected from light at room temperature or as recommended by the manufacturer. Oil-based solutions are typically not refrigerated as this can cause the solute to precipitate.
-
Quality Control: Before use, visually inspect the solution for any precipitation or contamination. If crystals have formed, gently warm and agitate the solution to redissolve them.
Protocol for Subcutaneous (SC) Administration to Mice
This protocol outlines the standard procedure for administering the prepared EEn solution to mice.
Materials:
-
Mouse restraint device (optional)
-
Prepared sterile this compound solution
-
Sterile 1 mL syringes with Luer-lock
-
Sterile needles (25-27G)
-
70% Ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the scruff of the neck. This brings the skin on the back into a "tent," providing a clear area for injection.
-
Syringe Preparation: Using a sterile syringe and needle, draw up the calculated volume of the EEn solution. Ensure there are no air bubbles in the syringe. Change to a new sterile needle for the injection.
-
Injection Site: The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades. This area has fewer sensory nerve endings, minimizing discomfort.
-
Injection: Swab the injection site with 70% ethanol and allow it to dry. Insert the needle bevel-up into the base of the tented skin at a shallow angle (approximately 15-20 degrees). Be careful not to pass the needle through both layers of skin.
-
Administer Dose: Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly depress the plunger to inject the solution. A small lump or "bleb" will form under the skin; this is normal for an oil-based injection.
-
Withdraw Needle: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds with a sterile gauze pad if needed.
-
Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions. Regular monitoring for health and well-being should be part of the overall study design.
Data Presentation
Table 1: Dosing and Administration Considerations
Direct, peer-reviewed data on specific dosing and pharmacokinetics of this compound in mice is limited. The following table provides a theoretical starting point based on data from other long-acting esters and related species. Researchers must perform pilot studies to determine the optimal dose and frequency for their specific mouse strain and experimental goals.
| Parameter | Guideline / Example | Rationale / Notes |
| Vehicle | Sesame Oil, Castor Oil, Miglyol | Oil-based vehicles are required to dissolve the lipophilic EEn ester and create a depot for slow release following subcutaneous injection. |
| Example Dose (Physiological) | Start with ~0.1 µmol/kg | Based on a rat study using 0.1 µmol of EEn per animal. For a 25g mouse, this equates to approximately 1.5 µg of EEn. Dose-response studies are critical. |
| Example Dose (Pharmacological) | 2.5 mg/kg | A high dose used in a mouse cancer model, administered every two days. This level is supraphysiological and intended to drive tumor growth. |
| Injection Frequency | Once every 1-2 weeks | This compound has a long half-life (5-7 days in humans). A weekly or bi-weekly schedule is a logical starting point to maintain stable serum levels, contrasting with shorter-acting esters that may require injections every 1-4 days. |
| Injection Volume | 50 - 150 µL | The volume should be kept as low as possible to minimize tissue disruption. The final concentration of the prepared solution should be adjusted accordingly. |
Table 2: Comparative Pharmacokinetic Parameters of Estradiol Esters
This table compares the pharmacokinetic profiles of different estradiol esters to illustrate the long-acting nature of this compound. Note that most specific data is derived from human studies.
| Estradiol Ester | Route | Elimination Half-Life | Duration of Action | Species |
| Estradiol (unesterified) | Oral | 13–20 hours | Short | Human |
| Estradiol Valerate | Intramuscular | 4–5 days | ~1-2 weeks | Human |
| Estradiol Cypionate | Intramuscular | 8–10 days | ~2-3 weeks | Human |
| This compound | Intramuscular | 5.6–7.5 days | ~20-30 days | Human |
Visualization of Pathways and Workflows
Estrogen Signaling Pathway
The biological effects of estradiol are primarily mediated through its binding to estrogen receptors (ERα and ERβ). This interaction triggers genomic and non-genomic signaling cascades.
Caption: Genomic estrogen signaling pathway initiated by estradiol.
Experimental Workflow: Hormone Replacement in Ovariectomized Mice
A typical experimental design for studying the effects of this compound involves surgical removal of the ovaries (ovariectomy) to deplete endogenous estrogens, followed by a recovery period and subsequent hormone replacement.
Caption: Workflow for estrogen replacement in ovariectomized mice.
References
- 1. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 3. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous vs. Intramuscular Injections for HRT [folxhealth.com]
Application Notes and Protocols for Calculating Estradiol Enanthate Dosage in Long-Term Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol and its esters are fundamental tools in preclinical research for studying the effects of estrogens on various physiological and pathological processes. Long-term rodent studies often require sustained and stable levels of estradiol to mimic physiological conditions or to assess the efficacy and safety of estrogenic compounds. Estradiol enanthate, a long-acting ester of estradiol, offers the potential for infrequent administration, which is advantageous for minimizing animal stress in chronic studies. However, determining the appropriate dosage to achieve desired physiological or pharmacological concentrations is critical for the validity and reproducibility of experimental results.
These application notes provide a comprehensive guide to calculating and administering this compound for long-term studies in rodents. The following sections detail the principles of dosage calculation, provide established protocols for hormone replacement, and offer guidance on monitoring estradiol levels.
Principles of this compound Dosage Calculation
The primary goal of administering this compound is to achieve stable, physiologically relevant plasma concentrations of 17β-estradiol. Due to the lack of extensive public data on the specific pharmacokinetics of this compound in common rodent models, a direct calculation can be challenging. Therefore, an approach combining theoretical calculations with empirical validation through a pilot study is strongly recommended.
Key Considerations for Dosage Calculation:
-
Target Estradiol Levels: The desired physiological range for circulating 17β-estradiol in rodents can vary depending on the species, strain, and stage of the estrous cycle. For ovariectomized (OVX) rodents, the goal is often to replicate diestrus or proestrus levels.
-
Pharmacokinetics of Estradiol Esters: this compound is a prodrug that is slowly hydrolyzed to 17β-estradiol and heptanoic acid. Its long aliphatic chain increases its lipophilicity, leading to a prolonged absorption phase from the injection depot and a longer half-life compared to shorter esters like estradiol benzoate.
-
Allometric Scaling: While not a substitute for species-specific data, allometric scaling from human pharmacokinetic data can provide a rough initial estimate for dosage. However, this should be used with caution due to significant metabolic differences between species.
-
Vehicle: The vehicle used to dissolve this compound (e.g., sesame oil, miglyol) can influence its release rate from the injection site.
Initial Dosage Estimation:
A starting point for dose estimation can be extrapolated from studies using other long-acting estradiol esters in rodents. It is crucial to adjust for the molecular weight difference between this compound and 17β-estradiol.
Quantitative Data Summary
The following tables summarize dosages and resulting serum concentrations of various estradiol preparations used in long-term rodent studies. This data can serve as a reference for designing a pilot study for this compound.
Table 1: Reported Dosages and Serum Concentrations of Estradiol Esters in Mice
| Estradiol Ester | Dosage | Administration Route & Frequency | Resulting Serum Estradiol Levels (pg/mL) | Reference |
| 17β-Estradiol-3-Benzoate | 0.05 µ g/mouse | Subcutaneous, every 4 days | Comparable to sham-operated controls | [1] |
| 17β-Estradiol-3-Benzoate | 0.15 µ g/mouse | Subcutaneous, every 4 days | Comparable to sham-operated controls | [1] |
| 17β-Estradiol | 56 µ g/day/kg | Peroral in Nutella | Within physiological range | [2] |
| 17β-Estradiol | 36 µg/mL in sesame oil | Subcutaneous silastic capsule | Predominantly physiological | [2] |
Table 2: Reported Dosages and Serum Concentrations of Estradiol Esters in Rats
| Estradiol Ester | Dosage | Administration Route & Frequency | Resulting Serum Estradiol Levels (pg/mL) | Reference |
| 17β-Estradiol | 5% in cholesterol | Subcutaneous silastic capsule | 34 ± 5 | |
| 17β-Estradiol | 1.7 mg/60 days | Subcutaneous matrix pellet | 553 ± 175 (peak) | |
| 17β-Estradiol | 180 µg/mL in sesame oil | Subcutaneous silastic capsule | ~40 (day 2) to ~10 (day 35) | |
| 17β-Estradiol | 10 µg/kg/day | Subcutaneous injection | - |
Experimental Protocols
Protocol for Ovariectomy and Estradiol Replacement in Rodents
This protocol is essential for studies requiring the removal of endogenous estrogen production.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., carprofen, buprenorphine)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Antiseptic solution
-
This compound solution in a sterile vehicle (e.g., sesame oil)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method. Administer a pre-operative analgesic.
-
Surgical Preparation: Shave the surgical area (dorsal or ventral approach) and disinfect with an antiseptic solution.
-
Ovariectomy: Perform a bilateral ovariectomy. For a detailed surgical guide, refer to established protocols.
-
Wound Closure: Close the muscle and skin layers with sutures or wound clips.
-
Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as required. Allow for a recovery period of at least one week before initiating hormone replacement.
-
This compound Administration: Administer the prepared this compound solution via subcutaneous injection. The injection site should be varied for subsequent administrations.
Protocol for Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, miglyol)
-
Sterile vials
-
Heating and stirring equipment (if necessary)
Procedure:
-
Calculation: Determine the required concentration of this compound in the vehicle based on the desired dose and injection volume.
-
Dissolution: Aseptically weigh the this compound powder and add it to the sterile vehicle in a sterile vial.
-
Mixing: Gently heat and stir the solution until the this compound is completely dissolved. Ensure the solution is homogenous.
-
Storage: Store the prepared solution in a sterile, light-protected container at the appropriate temperature.
Protocol for Monitoring Serum Estradiol Levels
Accurate measurement of serum estradiol is crucial for validating the dosage regimen.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively inexpensive method. However, cross-reactivity with other steroids can be a concern.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Considered the gold standard for its high sensitivity and specificity.
Blood Sampling:
-
Blood samples can be collected via various methods (e.g., tail vein, saphenous vein, cardiac puncture at termination).
-
The timing of blood collection should be planned to capture peak and trough levels of estradiol, especially during the pilot phase.
Visualization of Pathways and Workflows
Classical Estrogen Signaling Pathway
The biological effects of estradiol are primarily mediated through the classical estrogen signaling pathway.
Caption: Classical (genomic) estrogen signaling pathway.
Experimental Workflow for Long-Term Rodent Study
A well-defined workflow is essential for the successful execution of a long-term study.
Caption: Experimental workflow for a long-term rodent study.
Conclusion and Recommendations
Calculating the precise dosage of this compound for long-term rodent studies requires a careful and systematic approach. Due to the limited availability of specific pharmacokinetic data in rodents, it is imperative to conduct a pilot study to determine the optimal dose and administration frequency to achieve the desired physiological or pharmacological effects. By following the protocols and guidelines outlined in these application notes, researchers can enhance the reproducibility and reliability of their findings in the field of endocrinology and drug development.
References
Application Notes and Protocols for the Preparation of Estradiol Enanthate in Oil for Animal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of estradiol enanthate (E2E) solutions in oil for use in animal research. This compound, a long-acting ester of estradiol, is frequently utilized in preclinical studies to investigate the physiological and pathological roles of estrogen. The formulation of stable, sterile, and accurately concentrated E2E in an appropriate oil vehicle is critical for the reproducibility and reliability of experimental outcomes. These guidelines cover the selection of materials, solubility characteristics, detailed preparation and sterilization procedures, and quality control considerations. Additionally, this document includes a summary of relevant pharmacokinetic data and a visual representation of the experimental workflow.
Introduction
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the enanthate ester group increases the lipophilicity of the molecule, leading to its slow release from an oil-based depot at the injection site and a prolonged duration of action. This characteristic makes it an ideal choice for long-term studies in animal models, as it reduces the need for frequent injections and minimizes stress on the animals.
The proper preparation of E2E in oil is paramount to ensure the desired pharmacokinetic profile and to avoid adverse reactions. Key considerations include the choice of oil vehicle, the use of co-solvents to ensure complete dissolution, and the method of sterilization to prevent infection. This document aims to provide a comprehensive guide to these processes.
Materials and Equipment
2.1. Chemicals:
-
This compound (C25H36O3) powder
-
Sterile Oil Vehicle (select one):
-
Sesame Oil, USP grade
-
Castor Oil, USP grade
-
Cottonseed Oil, USP grade
-
Miglyol® 812 (or other medium-chain triglycerides)
-
-
Co-solvents (optional, to aid dissolution):
-
Benzyl Alcohol (BA), USP grade (as a solubilizing agent and preservative)
-
Benzyl Benzoate (BB), USP grade (as a co-solvent)
-
-
70% Ethanol for disinfection
2.2. Equipment:
-
Laminar flow hood or a clean and sterile preparation area
-
Analytical balance
-
Sterile glass vials with rubber stoppers and aluminum seals
-
Vial crimper
-
Sterile syringes and needles (various sizes)
-
Sterile 0.22 µm syringe filters (hydrophobic, compatible with oils, e.g., PTFE or PVDF)
-
Magnetic stirrer and stir bars
-
Heating plate
-
Autoclave or dry heat oven for sterilizing glassware
Quantitative Data Summary
The following tables summarize the solubility and pharmacokinetic parameters of estradiol esters in oil formulations.
Table 1: Solubility of Estradiol Esters in Various Vehicles
| Estradiol Ester | Vehicle | Solubility | Reference |
| This compound | Vegetable Oils | Sparingly soluble | [1] |
| Estradiol Valerate | Castor Oil | Soluble | [1] |
| Estradiol Valerate | Sesame Oil | Sparingly soluble | [1] |
| Estradiol Valerate | Benzyl Benzoate | Soluble | [1] |
| Estradiol Cypionate | Cottonseed Oil | Soluble in a 4 mg/mL concentration with 5 mg chlorobutanol | [2] |
Table 2: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular (IM) or Subcutaneous (SC) Injection in Oil
| Estradiol Ester | Animal Model | Dose and Route | Cmax (Peak Concentration) | Tmax (Time to Peak) | Half-life (t1/2) | Reference |
| This compound | Human | 5 mg, IM | 163 - 209 pg/mL | 3 - 8 days | 5.6 - 7.5 days | |
| This compound | Human | 10 mg, IM | 283 - 445 pg/mL | 3 - 8 days | 5.6 - 7.5 days | |
| Estradiol Cypionate | Cat | 0.1 mg/kg, IM | 365 pg/mL | Not specified | Not specified | |
| Estradiol Cypionate | Cat | 0.3 mg/kg, IM | 1281 pg/mL | Not specified | Not specified | |
| Estradiol Cypionate | Cat | 0.5 mg/kg, IM | 1447 pg/mL | Not specified | Not specified | |
| Estradiol Benzoate | Mouse | 0.05 µ g/mouse , SC | Not specified | Not specified | Not specified | |
| Estradiol Benzoate | Mouse | 0.15 µ g/mouse , SC | Not specified | Not specified | Not specified | |
| Estradiol Valerate | Human | 5 mg, IM in arachis oil | Higher than cypionate | ~2 days | Shorter than cypionate (7-8 days duration) | |
| Estradiol Cypionate | Human | 5 mg, IM in arachis oil | Lower than valerate and benzoate | ~4 days | Longer than valerate (~11 days duration) |
Experimental Protocols
4.1. Protocol for Preparation of this compound in Oil (Example: 10 mg/mL in Sesame Oil)
This protocol describes the preparation of 10 mL of a 10 mg/mL this compound solution in sesame oil, a commonly used concentration for animal research. Adjust quantities as needed for different concentrations or volumes.
4.1.1. Preparation of Materials:
-
All glassware and stir bars should be thoroughly cleaned, rinsed, and then sterilized by autoclaving or dry heat.
-
The laminar flow hood should be turned on at least 15 minutes before starting the procedure and the work surface thoroughly disinfected with 70% ethanol.
-
All materials entering the hood, including the sealed vials of oil and co-solvents, should be wiped down with 70% ethanol.
4.1.2. Weighing and Dissolving this compound:
-
In the laminar flow hood, weigh 100 mg of this compound powder using a sterile weigh boat and an analytical balance.
-
Transfer the powder into a sterile glass beaker containing a sterile magnetic stir bar.
-
Add 2 mL of benzyl benzoate and 0.2 mL of benzyl alcohol to the beaker. These co-solvents will aid in the dissolution of the this compound.
-
Place the beaker on a magnetic stirrer and stir until the powder is fully wetted and a slurry is formed.
-
Slowly add approximately 7.8 mL of sterile sesame oil to the beaker while continuously stirring.
-
Gently heat the solution to 40-60°C while stirring to facilitate complete dissolution. Do not overheat, as this can degrade the hormone. The solution should become clear and free of any visible particles.
-
Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature.
4.2. Sterilization Protocol
4.2.1. Sterile Filtration:
-
Draw the cooled this compound solution into a sterile syringe of appropriate volume.
-
Attach a sterile 0.22 µm hydrophobic syringe filter to the syringe. Ensure the filter is compatible with oils (e.g., PTFE or PVDF).
-
Carefully filter the solution into a sterile, sealed glass vial. This process should be performed slowly to avoid damaging the filter membrane.
-
After filtration, cap the vial with a sterile rubber stopper and secure it with an aluminum seal using a vial crimper.
4.3. Quality Control
-
Visual Inspection: Visually inspect the final product for any particulate matter or signs of precipitation. The solution should be clear and homogenous.
-
Sterility Testing: For long-term studies or when using large batches, it is recommended to perform sterility testing on a small aliquot of the final product to ensure the absence of microbial contamination.
-
Concentration Verification: If resources permit, the concentration of this compound in the final solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Experimental Workflow Diagrams
5.1. Estradiol Signaling Pathway
The biological effects of estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells. Upon binding, the estradiol-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This is known as the genomic signaling pathway. Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs, which activate various intracellular signaling cascades.
5.2. Experimental Workflow for this compound Preparation
The following diagram outlines the key steps involved in the preparation of a sterile this compound in oil solution for animal research.
Storage and Stability
Store the prepared this compound in oil solution in a sterile, sealed vial protected from light at room temperature. Avoid refrigeration or freezing, as this may cause the hormone to crystallize out of solution. When stored properly, oil-based solutions of this compound are generally stable for extended periods. However, it is good practice to visually inspect the solution for any signs of precipitation or contamination before each use. Studies on similar estradiol ester formulations in oil have shown good stability.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation of this compound in oil for animal research. Adherence to these guidelines will help ensure the preparation of a stable, sterile, and accurately concentrated solution, which is essential for obtaining reliable and reproducible experimental results. Researchers should always adhere to their institution's guidelines for animal care and use and for laboratory safety when carrying out these procedures.
References
Application Notes and Protocols: Estradiol Enanthate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Estradiol, primarily the potent 17β-estradiol (E2), is a pivotal steroid hormone recognized for its profound influence on the central nervous system (CNS).[1] Beyond its classical role in reproductive functions, estradiol acts as a significant neuromodulator, offering neurotrophic and neuroprotective effects.[2][3] Its applications in neuroscience research are extensive, spanning studies on neurodegenerative diseases, mood disorders, cognitive function, and recovery from neural injury.[3][4]
Estradiol enanthate is a long-acting prodrug ester of estradiol. Its utility in research lies in its pharmacokinetic profile; following administration, it is slowly cleaved to release 17β-estradiol, providing stable and sustained physiological or pharmacological hormone levels over an extended period. This mimics a continuous exposure scenario, which is invaluable for chronic studies investigating the long-term effects of estrogen on neuronal function and disease progression, eliminating the need for frequent injections that can cause fluctuating hormone levels and stress to the animals.
Applications in Major Neuroscience Research Areas
Neurodegenerative Diseases
Alzheimer's Disease (AD): Estradiol has been shown to be a promising agent in AD models. Research indicates that it can reduce the accumulation of amyloid-beta (Aβ) peptides, a hallmark of AD. Estrogen depletion through ovariectomy in animal models often leads to increased brain Aβ levels, an effect that can be reversed with E2 supplementation. Furthermore, estradiol treatment in AD mouse models has been associated with improved cognitive performance. The neuroprotective mechanisms are thought to involve the modulation of amyloid precursor protein (APP) and activation of pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinase (ERK) pathway. A brain-selective prodrug of 17β-estradiol, DHED, effectively reduced brain Aβ levels and improved cognition in a mouse model without peripheral side effects.
Parkinson's Disease (PD): Epidemiological data suggests a higher prevalence of Parkinson's disease in males, hinting at a protective role for female hormones. In animal models of PD, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA, estradiol administration has demonstrated significant neuroprotective effects. Treatment with estradiol can protect dopaminergic neurons from degeneration, restore dopaminergic transmission, and improve motor performance. These effects are associated with the activation of the PI3K/Akt signaling pathway and the suppression of oxidative stress and inflammation.
Cognitive Function
Estradiol plays a crucial role in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. It modulates cognitive functions, particularly verbal and spatial memory. Studies in postmenopausal women and animal models have shown that estradiol can maintain or enhance cognitive function. Mechanistically, estradiol enhances synaptic plasticity by increasing dendritic spine density in the hippocampus, a process vital for memory formation. It also influences neurotransmitter systems, including enhancing acetylcholine synthesis.
Mood Disorders
Fluctuations or deficiencies in estradiol levels are linked to an increased risk for mood disorders, particularly perimenopausal depression. Clinical studies have shown that estradiol replacement therapy can significantly decrease depression rating scores in perimenopausal women. The antidepressant effects of estradiol appear to be rapid, with improvements observed within weeks of treatment. The psychotropic effects may be mediated through interactions with the serotonin system.
Neuroprotection in Acute Injury
In models of acute neuronal injury like ischemic stroke, estradiol exerts powerful protective effects. It can be administered before or even after the ischemic event to reduce infarct size and neuronal death. The mechanisms are diverse and complex, involving both genomic and non-genomic pathways. Estradiol has antioxidant properties, promotes an anti-inflammatory response, and activates pro-survival signaling cascades such as ERK/MAPK and PI3K/Akt.
Key Signaling Pathways
Estradiol's effects in the CNS are mediated through complex signaling networks initiated by both nuclear and membrane-bound estrogen receptors (ERs), primarily ERα and ERβ.
Genomic Pathway: The classical pathway involves estradiol binding to nuclear ERs. This complex then acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes, such as the anti-apoptotic protein Bcl-2.
Non-Genomic (Membrane-Initiated) Pathway: Estradiol can also act rapidly (within seconds to minutes) by binding to ERs located at the plasma membrane. This triggers a cascade of intracellular signaling pathways typically associated with growth factors, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting cell survival, synaptic plasticity, and neuroprotection.
References
Application Notes and Protocols for Utilizing Estradiol Enanthate in In Vivo Studies of Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of estradiol enanthate, a long-acting estrogen ester, in preclinical in vivo models of hormone-dependent cancers. This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes, with a focus on breast cancer xenograft models.
Introduction to this compound in Cancer Research
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. Its long-chain enanthate ester provides a slow release of estradiol from the site of injection, resulting in sustained and stable physiological to supraphysiological estrogen levels. This characteristic makes it a valuable tool for studying hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, which require estrogen for growth and proliferation.[1] The sustained release profile of this compound offers an alternative to frequently implanted pellets or repeated injections of shorter-acting estrogens like estradiol valerate, potentially reducing animal stress and experimental variability.
Key Advantages of this compound
-
Sustained Estrogen Levels: A single injection can maintain stable estradiol levels for an extended period, mimicking the continuous estrogen exposure that drives hormone-dependent tumor growth.
-
Reduced Animal Handling: The long-acting nature of this compound minimizes the need for frequent injections, thereby reducing stress on the experimental animals.
-
Improved Reproducibility: Stable hormone levels can lead to more consistent tumor growth rates and reduced variability between animals.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing various forms of estradiol to support the growth of hormone-dependent tumors in vivo. While specific data for this compound in this context is limited, data from other long-acting estradiol formulations provide a strong basis for experimental design.
Table 1: Comparison of Estradiol Formulations for In Vivo Studies
| Estradiol Formulation | Typical Dosage (Mice) | Administration Route | Release Profile | Key Considerations |
| This compound | 0.1 - 1.0 mg/mouse | Subcutaneous (s.c.) or Intramuscular (i.m.) injection | Long-acting (weeks) | Provides stable, long-term estrogen levels. |
| 17β-Estradiol Pellets | 0.18 - 1.7 mg/pellet (60-90 day release) | Subcutaneous (s.c.) implantation | Continuous release | Commonly used standard; high doses can cause side effects.[2][3][4][5] |
| Estradiol Valerate | 1 mg/kg weekly | Intramuscular (i.m.) injection | Shorter-acting than enanthate | Requires more frequent administration. |
Table 2: Reported Tumor Growth and Estradiol Levels in MCF-7 Xenograft Models
| Estradiol Supplementation | Mouse Strain | Tumor Growth Characteristics | Achieved Plasma Estradiol Levels | Reference |
| 17β-Estradiol Pellet (0.72 mg) | Nude Mice | Estrogen-dependent tumor growth | ~550-900 pg/mL | |
| 17β-Estradiol Pellet (0.3-0.5 mg) | Immunocompromised Mice | Maintained tumor growth without urosepsis | Elevated serum estrogen levels | |
| Estradiol Valerate (injectable) | Nude Mice | Faster and larger tumor development | Not specified | |
| 17β-Estradiol (0.01 to 0.5 mg pellet) | Athymic Nude Mice | Dose-dependent increase in tumor growth rate | Not specified |
Experimental Protocols
Protocol 1: Induction of ER+ Breast Cancer Xenografts (MCF-7) using this compound
This protocol describes the establishment of MCF-7 human breast cancer xenografts in immunodeficient mice with estrogen support provided by this compound.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound solution in a sterile oil (e.g., sesame oil)
-
Matrigel (optional, but recommended)
-
Female immunodeficient mice (e.g., NU/NU, NSG, SCID), 6-8 weeks old
-
Sterile syringes and needles (25-27 gauge)
-
Anesthetic
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MCF-7 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination before injection.
-
This compound Administration:
-
One week prior to cell inoculation, administer a single subcutaneous (s.c.) injection of this compound (e.g., 0.5 mg in 100 µL sterile oil) into the flank of each mouse. This allows for the stabilization of serum estradiol levels before tumor cell implantation.
-
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum size allowed by institutional guidelines or if signs of ulceration or distress are observed.
Protocol 2: Ovariectomy and this compound Supplementation
For studies requiring the removal of endogenous estrogen sources, ovariectomy should be performed.
Materials:
-
Surgical instruments for ovariectomy
-
Sutures or wound clips
-
Analgesics
-
This compound solution
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the mice under anesthesia. Allow a recovery period of at least one week.
-
This compound Administration: Following the recovery period, administer this compound as described in Protocol 1, step 2.
-
Proceed with Tumor Cell Inoculation: Follow steps 3-6 from Protocol 1.
Visualizations: Signaling Pathways and Experimental Workflow
Estrogen Signaling Pathway in Breast Cancer
Estrogen, such as estradiol, primarily signals through estrogen receptors (ERα and ERβ) and the G-protein coupled estrogen receptor (GPER). This signaling can occur through genomic and non-genomic pathways, leading to cell proliferation and survival.
Androgen to Estrogen Conversion
In some tissues, androgens can be converted to estrogens by the enzyme aromatase. This is a critical pathway in both pre- and postmenopausal women for local estrogen production.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow for conducting in vivo studies of hormone-dependent cancers using this compound.
Troubleshooting and Considerations
-
Adverse Effects: High doses of estrogen can lead to side effects in mice, such as urogenital complications. It is crucial to use the minimum effective dose of this compound to support tumor growth while minimizing toxicity. Pilot studies to determine the optimal dose are recommended.
-
Tumor Take Rate: The success of tumor engraftment can vary. The use of Matrigel and ensuring the viability of the injected cells can improve take rates.
-
Vehicle Control: A vehicle control group (receiving only the oil vehicle) should be included to account for any effects of the injection vehicle.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
By following these application notes and protocols, researchers can effectively utilize this compound to create robust and reproducible in vivo models of hormone-dependent cancers, facilitating the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Low dose estrogen supplementation reduces mortality of mice in estrogen-dependent human tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Dissolving Estradiol Enanthate in Ethanol for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation and use of Estradiol Enanthate (E2EN) solutions in ethanol for various in vitro applications. It includes information on solubility, stock solution preparation, and serial dilutions for cell-based assays, along with essential safety precautions.
Introduction
This compound is a synthetic ester, specifically the 17-heptanoate ester, of the natural estrogen, 17β-estradiol[1]. It acts as a prodrug of estradiol, delivering the active hormone upon cleavage of the ester group[1]. Due to its hydrophobic nature, this compound is practically insoluble in water but is soluble in organic solvents like ethanol, making it suitable for preparing concentrated stock solutions for in vitro studies[2]. These studies are crucial for investigating the mechanisms of estrogen receptor signaling, screening for endocrine-disrupting chemicals, and developing new therapeutic agents[3].
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines the standardized procedures for dissolving E2EN in ethanol and preparing working solutions for cell culture applications.
Data Presentation
Physicochemical Properties & Solubility
This compound's solubility is a key factor in solvent selection for stock solution preparation. Ethanol is a preferred solvent due to its high solubilizing capacity and compatibility with cell culture applications at low final concentrations.
| Property | Value | Source(s) |
| Molecular Weight | 384.55 g/mol | [4] |
| Chemical Formula | C₂₅H₃₆O₃ | |
| Appearance | White to off-white solid | |
| Solubility in Ethanol | ≥ 100 mg/mL (260.04 mM) | |
| Solubility in DMSO | 125 mg/mL (325.06 mM) | |
| Solubility in Water | Practically insoluble |
Stock Solution Preparation Guide
This table provides the required mass of this compound to prepare stock solutions of various concentrations in 10 mL of absolute ethanol.
| Target Stock Concentration | Molecular Weight ( g/mol ) | Mass required for 10 mL |
| 10 mM | 384.55 | 38.46 mg |
| 50 mM | 384.55 | 192.28 mg |
| 100 mM | 384.55 | 384.55 mg |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in absolute ethanol. This high-concentration stock is ideal for long-term storage and subsequent dilution.
Materials and Equipment:
-
This compound powder (MW: 384.55 g/mol )
-
Absolute Ethanol (≥99.5%, USP grade)
-
Analytical balance
-
Sterile 15 mL conical tube or glass vial
-
Pipettes and sterile tips
-
Vortex mixer
-
-20°C or -80°C freezer
Procedure:
-
Safety First: Handle this compound powder in a chemical fume hood or a designated cytotoxic cabinet. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing: Carefully weigh out 38.46 mg of this compound powder and transfer it into a sterile 15 mL conical tube or glass vial.
-
Dissolving: Using a pipette, add 10 mL of absolute ethanol to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (Ethanol), and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Protocol for Serial Dilution to a 10 nM Working Solution
This protocol details the serial dilution of the 10 mM stock solution to a final working concentration of 10 nM for treating cultured cells. It is critical to use phenol red-free medium and charcoal-stripped serum to minimize background estrogenic activity.
Materials and Equipment:
-
10 mM this compound stock solution in ethanol
-
Sterile microcentrifuge tubes
-
Phenol red-free cell culture medium (e.g., DMEM)
-
Charcoal-stripped serum (e.g., FBS)
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM E2EN stock solution at room temperature.
-
Prepare Intermediate Dilution (10 µM):
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
Add 1 µL of the 10 mM stock to 999 µL of phenol red-free cell culture medium. Mix well by pipetting. This creates a 10 µM intermediate solution.
-
-
Prepare Final Working Solution (10 nM):
-
Perform another 1:1000 dilution of the 10 µM intermediate solution into your final volume of complete cell culture medium (containing charcoal-stripped serum).
-
To prepare 10 mL of medium with a final E2EN concentration of 10 nM, add 10 µL of the 10 µM intermediate solution to 10 mL of your complete cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the final solvent (ethanol) to an equivalent volume of culture medium. The final ethanol concentration should be kept low (typically ≤ 0.1%) to avoid toxicity. In this example, the final ethanol concentration is 0.0001%, which is negligible.
-
Application: Remove the existing medium from your cells and replace it with the medium containing the 10 nM this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro assays.
Caption: Workflow for preparing estradiol stock and working solutions.
Simplified Estrogen Signaling Pathways
This compound acts by releasing estradiol, which primarily signals through two pathways: a classical genomic pathway and a rapid non-genomic pathway.
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
References
- 1. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Administration of Estradiol Enanthate in Non-Human Primate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol enanthate is a long-acting ester of the natural estrogen, 17β-estradiol. Its use in non-human primate (NHP) research is critical for a variety of applications, including endocrinology, reproductive biology, and the development of long-acting hormonal therapies. The slow-release profile of this compound following intramuscular administration allows for sustained physiological levels of estradiol, mimicking endocrine states and enabling the study of long-term hormonal effects with minimized handling and stress to the animals.
These application notes provide a comprehensive overview of the administration of this compound in NHP studies, with a focus on macaques as a primary research model. The information compiled herein is synthesized from a range of studies utilizing long-acting estradiol esters in primates. While direct pharmacokinetic data for this compound in NHPs is limited in publicly available literature, data from human studies and NHP studies with similar esters, such as estradiol cypionate, provide a strong basis for protocol development.
Data Presentation
Table 1: Comparative Pharmacokinetics of Injectable Estradiol Esters in Humans
| Parameter | This compound (10 mg, IM) | Estradiol Cypionate (5 mg, IM) | Estradiol Valerate (5 mg, IM) |
| Time to Peak (Tmax) | 3 - 8 days | ~4 - 8 days | ~2 - 3 days |
| Peak Concentration (Cmax) | ~283 - 445 pg/mL | ~250 - 350 pg/mL | ~300 - 400 pg/mL |
| Elimination Half-Life | 5.6 - 7.5 days | ~8 days | ~3.5 days |
| Duration of Action | ~20 - 30 days | ~14 - 21 days | ~10 - 14 days |
Note: Data are derived from human studies and are intended for comparative purposes to inform study design in NHPs. Actual pharmacokinetic parameters in NHP models may vary.
Table 2: Representative Dosing Regimen for a Long-Acting Estradiol Ester (Estradiol Cypionate) in Rhesus Macaques
| Parameter | Value | Reference |
| Animal Model | Aged, surgically menopausal female rhesus monkeys (Macaca mulatta) | [1] |
| Drug Formulation | Estradiol cypionate in peanut oil vehicle | [1] |
| Dose | 100 µg | [1] |
| Route of Administration | Intramuscular (i.m.) injection | [1] |
| Dosing Interval | Once every 21 days | [1] |
| Vehicle Volume | 1 mL |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
Objective: To prepare and administer a sterile solution of this compound for intramuscular injection in non-human primates.
Materials:
-
This compound powder (USP grade)
-
Sterile vehicle (e.g., sesame oil, peanut oil, or other suitable carrier oil)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Syringes and needles (various sizes)
-
70% ethanol
-
Laminar flow hood or sterile workspace
Procedure:
-
Preparation of Sterile Vehicle: Ensure the carrier oil is sterile. If not pre-sterilized, it can be autoclaved or sterile-filtered.
-
Drug Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile vial containing the appropriate volume of the sterile carrier oil to achieve the desired final concentration.
-
Mixing: Gently warm the vial (if necessary and compatible with the ester's stability) and vortex or sonicate until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Sterile Filtration: Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a final sterile vial. This step ensures the removal of any potential microbial contamination.
-
Quality Control: A small aliquot of the final preparation may be sent for sterility and endotoxin testing.
-
Storage: Store the sterile this compound solution at a controlled room temperature, protected from light, as per the manufacturer's recommendations.
-
Administration:
-
Gently swirl the vial to ensure homogeneity of the solution.
-
Using a sterile syringe and an appropriate gauge needle, draw up the calculated dose volume.
-
The injection site (e.g., gluteal or quadriceps muscle) should be cleaned with 70% ethanol.
-
Administer the dose via deep intramuscular injection.
-
Record the date, time, dose, and injection site.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
Objective: To collect serial blood samples from non-human primates following the administration of this compound for the determination of serum estradiol concentrations.
Materials:
-
Anesthesia (e.g., ketamine) as per institutional animal care and use committee (IACUC) protocol
-
Blood collection tubes (e.g., serum separator tubes)
-
Syringes and needles or vacutainer system
-
Centrifuge
-
Cryovials for serum storage
-
-80°C freezer
Procedure:
-
Pre-dose Sample: Prior to the administration of this compound, collect a baseline blood sample (Time 0).
-
Animal Sedation: For each subsequent blood draw, sedate the animal according to the approved IACUC protocol to minimize stress.
-
Blood Collection: Collect blood from a suitable vessel (e.g., femoral or saphenous vein). The volume of blood collected should be in accordance with IACUC guidelines.
-
Sampling Schedule: A typical sampling schedule for a long-acting ester like this compound would be:
-
Day 1, 2, 3, 5, 7, 10, 14, 21, and 28 post-injection.
-
The schedule can be adjusted based on the expected pharmacokinetic profile and the specific aims of the study.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at 1,500-2,000 x g for 10-15 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to labeled cryovials.
-
-
Storage: Store the serum samples at -80°C until analysis.
Protocol 3: Hormone Analysis
Objective: To quantify the concentration of estradiol in serum samples.
Methodology:
Serum estradiol concentrations can be determined using a validated immunoassay (e.g., ELISA or radioimmunoassay) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher specificity and sensitivity. The chosen method should be validated for the specific non-human primate species being studied.
Mandatory Visualizations
Caption: Classical and membrane-associated estradiol signaling pathways.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Inducing Physiological Estrogen Levels in Ovariectomized Rats with Estradiol Enanthate
Introduction
The ovariectomized (OVX) rat is a widely utilized model in biomedical research to study the physiological effects of estrogens and to evaluate the efficacy of hormone replacement therapies. Ovariectomy eliminates the primary source of endogenous estrogens, leading to a state of hormonal deficiency. To investigate the specific actions of estrogens, it is crucial to administer exogenous estradiol in a manner that mimics physiological levels. Long-acting estradiol esters, such as estradiol enanthate, offer a method for sustained hormone release, potentially providing stable, physiological concentrations over an extended period. These application notes provide detailed protocols for the use of this compound in OVX rats to achieve physiological estrogen levels, with a focus on experimental procedures and data interpretation.
Physiological Estrogen Levels in Rats
Achieving physiological serum concentrations of 17β-estradiol is critical, as the biological response to estradiol is highly dependent on its circulating levels.[1] The physiological range of serum 17β-estradiol in female rats varies throughout the estrous cycle.
| Reproductive State | Physiological Serum 17β-Estradiol Levels (pg/mL) |
| Proestrus | ~63.1 ± 7.7 |
| Diestrus | ~13.3 ± 2.8 |
| Estrus | ~5.9 ± 1.4 |
| Ovariectomized (OVX) | ~3.9 ± 0.8 to 11.3 ± 3.6 |
| Target Physiological Range | 5 - 140 [2] |
Experimental Protocols
Bilateral Ovariectomy (OVX)
This protocol describes a standard procedure for bilateral ovariectomy in rats to induce a state of estrogen deficiency.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile gauze
-
Analgesics (e.g., carprofen, buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Once the desired level of anesthesia is confirmed (e.g., by lack of pedal withdrawal reflex), shave the surgical area on the ventral abdomen or dorsal flank. Cleanse the area with an antiseptic solution.
-
Incision: For a ventral approach, make a midline incision through the skin and abdominal muscle to expose the peritoneal cavity. For a dorsal approach, make small incisions on both flanks.
-
Ovary Localization and Removal: Gently locate the ovaries, which are situated near the kidneys. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary. Repeat the procedure for the contralateral ovary.
-
Closure: Close the muscle layer with absorbable sutures and the skin with non-absorbable sutures or wound clips.
-
Post-operative Care: Administer analgesics as prescribed. Place the animal on a warming pad until it recovers from anesthesia. House the rats individually for a few days post-surgery to prevent wound damage. Allow a recovery period of at least one to two weeks before initiating hormone replacement therapy to ensure complete clearance of endogenous hormones.
Experimental workflow for inducing physiological estrogen levels in OVX rats.
Preparation and Administration of this compound
This protocol is based on studies evaluating the long-acting effects of estradiol esters.[3][4]
Materials:
-
This compound powder
-
Sesame oil (or other suitable sterile vehicle)
-
Sterile vials
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sesame oil to the desired concentration. For example, a single subcutaneous dose of 0.1 µmol has been used to evaluate long-acting effects.[3] Ensure the solution is homogenous.
-
Dosing: Administer the prepared this compound solution via subcutaneous injection, typically in the dorsal neck or flank region to prevent removal by the animal. The volume of injection should be kept minimal (e.g., 0.1-0.2 mL).
-
Control Group: An OVX control group should be administered the vehicle (sesame oil) only.
Uterotrophic Bioassay
The uterine weight of ovariectomized rats is a sensitive and reliable indicator of estrogenic activity.
Materials:
-
Surgical tools for necropsy
-
Fine-tipped forceps
-
Absorbent paper
-
Analytical balance
Procedure:
-
Euthanasia: At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Uterus Dissection: Carefully dissect the entire uterus, including the uterine horns and the cervix.
-
Uterus Preparation: Trim away any adhering fat and connective tissue. Gently blot the uterus on absorbent paper to remove excess fluid.
-
Weighing: Immediately weigh the "wet" uterus on an analytical balance. The weight can be normalized to the animal's body weight.
Data Presentation
Comparative Effects of a Single Dose of Estradiol Esters in OVX Rats
The following table summarizes data from a study comparing the effects of a single subcutaneous dose (0.1 µmol) of various estradiol esters in ovariectomized rats over 60 days.
| Treatment Group | Uterine Weight (mg) at Day 5 | Serum Estradiol (pg/mL) at Day 5 | Duration of Gonadotropin Suppression (days) |
| OVX + Vehicle | 50 ± 5 | < 10 | 0 |
| 17β-Estradiol | 250 ± 20 | 50 ± 8 | < 5 |
| Estradiol Benzoate | 300 ± 25 | 60 ± 10 | ~10 |
| This compound | 280 ± 22 | 55 ± 9 | ~20 |
Data are presented as mean ± SEM and are estimated from graphical representations in the source publication.
Signaling Pathway
Estradiol exerts its primary effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of estradiol to its receptor initiates a signaling cascade that leads to changes in gene expression and subsequent physiological responses, such as uterine growth.
Simplified estrogen signaling pathway leading to uterine growth.
Application Notes
-
Sustained Release: this compound, as a long-acting ester, provides a sustained release of estradiol following a single injection, which can be advantageous over methods requiring frequent handling of the animals, such as daily injections. This reduces stress on the animals and provides more stable hormone levels.
-
Physiological Relevance: The goal of hormone replacement in OVX models is often to mimic the physiological state. The dose and frequency of this compound administration should be carefully optimized and validated by measuring serum estradiol levels to ensure they remain within the physiological range for rats (5-140 pg/mL).
-
Uterotrophic Response: The uterine weight assay is a robust and sensitive endpoint for assessing the biological activity of administered estrogens. An increase in uterine weight in OVX rats is a clear indication of a systemic estrogenic effect.
-
Limitations: While this compound provides a long duration of action, the initial release kinetics might lead to supraphysiological concentrations shortly after administration. Pharmacokinetic studies are essential to fully characterize the release profile and to determine the optimal dosing regimen for maintaining stable, physiological levels. The data on the use of this compound specifically in rats is limited, and further studies are needed to establish detailed pharmacokinetic and pharmacodynamic profiles.
By following these protocols and considerations, researchers can effectively use this compound to induce and maintain physiological estrogen levels in ovariectomized rats, providing a reliable model for studying the diverse effects of estrogens in various physiological and pathological conditions.
References
- 1. Ovariectomy and 17β-estradiol replacement in rats and mice: a visual demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of long-acting estradiol fatty acid esters in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Estradiol Enanthate Effects on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of estradiol enanthate on the estrogen receptor-positive human breast cancer cell line, MCF-7. The protocols outlined below cover essential cell culture techniques, experimental designs for assessing cellular responses, and molecular analyses of underlying signaling pathways. This compound, a long-acting ester of estradiol, is a synthetic estrogen that plays a significant role in hormone-based therapies. Understanding its impact on cancer cells is crucial for drug development and cancer research.
MCF-7 Cell Culture and Maintenance
MCF-7 cells are a widely used model for studying hormone-responsive breast cancer.[1] Proper cell culture technique is paramount to ensure the reproducibility of experimental results.
Protocol 1: Standard Culture of MCF-7 Cells
-
Media Preparation : Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.[2][3] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2][3]
-
Passaging : Subculture the cells when they reach 80-90% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Incubate with 0.25% Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).
-
-
Media Renewal : Renew the culture medium every 2-3 days.
Protocol 2: Hormone Depletion for Estrogen Response Studies
To study the effects of estrogens, it is crucial to eliminate estrogenic compounds from the culture medium.
-
Hormone-Free Medium : Culture cells in phenol red-free EMEM. Phenol red is a known weak estrogen agonist. Supplement the medium with 5-10% charcoal-dextran stripped FBS to remove steroid hormones.
-
Acclimatization : Grow MCF-7 cells in hormone-free medium for a minimum of 72 hours before initiating experiments with this compound. This "starvation" period synchronizes the cells and sensitizes them to estrogen treatment.
Experimental Design: Treating MCF-7 Cells with this compound
This compound is a prodrug that is metabolized to 17β-estradiol. The experimental design should account for this conversion and the long-acting nature of the compound.
Protocol 3: Preparation of this compound for Cell Culture
-
Stock Solution : Prepare a high-concentration stock solution of this compound in a sterile solvent such as ethanol or DMSO.
-
Working Solutions : Dilute the stock solution in hormone-free medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control : Treat a set of cells with the same concentration of the solvent (e.g., ethanol) used to dissolve the this compound. This serves as the vehicle control.
Assays for Cellular Effects
The following are key assays to characterize the effects of this compound on MCF-7 cells.
Cell Proliferation Assays
Estradiol is known to stimulate the proliferation of MCF-7 cells.
Protocol 4: MTT Proliferation Assay
-
Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in hormone-free medium and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation : Incubate for 24, 48, and 72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
Protocol 5: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
-
Seeding : Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment : Treat with this compound or vehicle control. The medium should be replaced every 3-4 days with fresh medium containing the treatment.
-
Incubation : Incubate for 10-14 days until visible colonies form.
-
Staining : Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification : Count the number of colonies.
Apoptosis Assays
While estradiol typically promotes survival, under certain conditions, such as in long-term estrogen-deprived cells, it can induce apoptosis.
Protocol 6: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Treatment : Treat MCF-7 cells with this compound for the desired time points.
-
Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Molecular Analysis of Signaling Pathways
This compound, through its conversion to estradiol, primarily acts via the estrogen receptor (ER).
Gene Expression Analysis
Protocol 7: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR : Perform qPCR using primers for target genes known to be regulated by estrogen, such as TFF1 (pS2), PGR (progesterone receptor), and CCND1 (Cyclin D1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Analyze the relative gene expression using the ΔΔCt method.
Protein Expression Analysis
Protocol 8: Western Blotting
-
Protein Extraction : Lyse the treated cells and determine the protein concentration.
-
Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against proteins of interest in the estrogen signaling pathway (e.g., ERα, p-ERK1/2, Bcl-2, Bax).
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis : Quantify the protein bands using densitometry and normalize to a loading control like β-actin or GAPDH.
Data Presentation
Summarize quantitative data in tables for clear comparison.
Table 1: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)
| Concentration (nM) | 24h (% of Vehicle) | 48h (% of Vehicle) | 72h (% of Vehicle) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| 0.1 | 115 ± 4.8 | 135 ± 5.5 | 160 ± 6.9 |
| 1 | 130 ± 5.1 | 165 ± 6.3 | 210 ± 8.1 |
| 10 | 145 ± 5.9 | 190 ± 7.2 | 250 ± 9.5 |
| 100 | 150 ± 6.2 | 200 ± 8.5 | 265 ± 10.2 |
Data are presented as mean ± standard deviation.
Table 2: Gene Expression Changes in MCF-7 Cells Treated with this compound (10 nM) for 24h (qRT-PCR)
| Gene | Fold Change vs. Vehicle | p-value |
| TFF1 | 8.5 ± 1.2 | <0.01 |
| PGR | 6.2 ± 0.9 | <0.01 |
| CCND1 | 3.1 ± 0.5 | <0.05 |
| BCL2 | 2.5 ± 0.4 | <0.05 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Estrogen Receptor Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway in MCF-7 cells.
References
Application Note: Quantitative Analysis of Estradiol Enanthate and Estradiol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Estradiol Enanthate (EEn) is a synthetic ester and a prodrug of 17β-estradiol, the primary female sex hormone.[1] It is used in hormonal birth control and hormone therapy.[2] Following administration, EEn is slowly absorbed and then hydrolyzed by esterases in the blood and liver to release the active hormone, estradiol.[1] Accurate quantification of both the prodrug (EEn) and its active metabolite (estradiol) in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug absorption, distribution, metabolism, and excretion (ADME).
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and estradiol in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.
Experimental Protocol
Materials and Reagents
-
Analytes and Internal Standards: this compound (≥98% purity), 17β-Estradiol (≥98% purity), Estradiol-d5 (Internal Standard, IS), Estradiol Cypionate-d3 (Internal Standard for EEn, surrogate IS).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methyl-tert-butyl ether (MTBE, HPLC grade).
-
Plasma: Drug-free human plasma (K2-EDTA).
-
SPE Cartridges: C18 Solid Phase Extraction Cartridges (e.g., 30 mg, 1 mL).[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of both the lipophilic prodrug and its more polar metabolite.
-
Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: To 250 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (containing Estradiol-d5 and Estradiol Cypionate-d3). Vortex for 10 seconds.
-
Pre-treatment: Add 250 µL of 0.5% formic acid in water to the plasma sample. Vortex for 10 seconds and centrifuge to pellet any particulates.[3]
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of MTBE or a 95:5 mixture of Dichloromethane:Methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Parameters | Parameter | Condition | | :--- | :--- | | LC System | UPLC/UHPLC System | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 50 | | | 1.0 | 50 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 50 | | | 6.5 | 50 |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 385.3 | 253.2 | 100 | 15 |
| This compound (Qualifier) | 385.3 | 159.1 | 100 | 25 |
| Estradiol | 273.2 | 107.1 | 100 | 30 |
| Estradiol (Qualifier) | 273.2 | 133.1 | 100 | 28 |
| Estradiol-d5 (IS) | 278.2 | 110.1 | 100 | 30 |
| Estradiol Cypionate-d3 (IS) | 398.3 | 256.2 | 100 | 15 |
Note: MRM transitions for this compound and its surrogate IS are predictive based on structure and common fragmentation patterns. These should be optimized empirically on the specific instrument used.
Data and Performance Characteristics
The method should be validated according to regulatory guidelines. The following table presents typical performance characteristics expected from a validated assay of this nature.
Table 4: Method Validation Summary
| Parameter | This compound | Estradiol |
|---|---|---|
| Linear Range | 0.05 - 50 ng/mL | 2 - 2000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 2 pg/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Mean Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Visualized Workflows and Pathways
Experimental Workflow
The entire process from sample collection to final data analysis is outlined in the workflow diagram below.
Caption: LC-MS/MS experimental workflow from plasma sample to final report.
Biological Conversion and Signaling Pathway
This compound acts as a prodrug. It is first metabolized to estradiol, which then binds to estrogen receptors (ERs) to initiate a biological response. This process involves genomic and non-genomic pathways.
Caption: Conversion of this compound and its genomic signaling pathway.
Conclusion
This application note provides a comprehensive and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, estradiol, in human plasma. The protocol, employing solid-phase extraction and UPLC-MS/MS, offers the necessary selectivity and sensitivity for detailed pharmacokinetic assessments in clinical and preclinical research. The method's performance characteristics demonstrate its suitability for supporting drug development programs requiring accurate measurement of this important hormonal agent.
References
Troubleshooting & Optimization
Improving the solubility of estradiol enanthate in carrier oils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of estradiol enanthate in carrier oils. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What are the most common carrier oils used for this compound formulations?
A1: Common carrier oils for lipophilic steroids like this compound include Castor Oil, Grapeseed Oil, Sesame Oil, and Medium-Chain Triglycerides (MCT) Oil. Castor oil is often favored due to its higher polarity and viscosity, which can help maintain the drug in solution.
Q2: Why is my this compound not dissolving properly in the carrier oil?
A2: this compound is sparingly soluble in most vegetable oils alone.[1] Inadequate solubility can be due to several factors, including the choice of carrier oil, the concentration of this compound being too high, the formulation temperature being too low, or the absence of necessary co-solvents.
Q3: What are co-solvents and why are they necessary?
A3: Co-solvents are excipients added to the primary vehicle (the carrier oil) to increase the solubility of the active pharmaceutical ingredient (API). For this compound, the most common and effective co-solvents are Benzyl Benzoate (BB) and Benzyl Alcohol (BA).
-
Benzyl Benzoate (BB): Acts as a primary solvent to dissolve and suspend the hormone powder, significantly increasing the amount of this compound the oil can hold.
-
Benzyl Alcohol (BA): Functions as both a co-solvent and a bacteriostatic preservative, ensuring the sterility of multi-dose vials.
Q4: What are typical concentrations for Benzyl Benzoate and Benzyl Alcohol in a formulation?
A4: Concentrations can vary, but common formulations often use Benzyl Benzoate in the range of 20-40% and Benzyl Alcohol between 2-5%. For example, a commercially available formulation of this compound at 40 mg/mL uses castor oil as the carrier, 40% Benzyl Benzoate, and 2% Benzyl Alcohol.
Q5: Can I prepare a stable solution without Benzyl Benzoate?
A5: It is possible, particularly at lower concentrations and with certain oils. For instance, some reports suggest that this compound can be dissolved in MCT oil at concentrations up to 50 mg/mL without the use of Benzyl Benzoate. However, for higher concentrations or in other carrier oils, Benzyl Benzoate is typically crucial for preventing crystallization and ensuring long-term stability.
Q6: What is "crashing" and why does it happen?
A6: "Crashing" refers to the crystallization or precipitation of the dissolved this compound out of the oil solution. This occurs when the drug concentration exceeds its saturation solubility in the vehicle. The primary trigger for this is often a decrease in temperature, as the solubility of this compound in oil is temperature-dependent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystallization or "Crashing" Upon Cooling or During Storage | 1. Supersaturation: The concentration of this compound is too high for the vehicle at a given temperature. 2. Low Temperature Exposure: Storage or shipping at low temperatures reduces solubility. 3. Insufficient Co-solvent: The concentration of Benzyl Benzoate is too low. | 1. Gentle Re-heating: Warm the vial in a water bath (approximately 40-50°C) and agitate gently until the crystals redissolve. 2. Formulation Optimization: Increase the concentration of Benzyl Benzoate in the formulation. 3. Concentration Reduction: If the issue persists, consider lowering the target concentration of this compound. |
| Cloudy or Hazy Solution After Preparation | 1. Incomplete Dissolution: The this compound powder has not fully dissolved. 2. Moisture Contamination: The presence of water in the carrier oil can reduce the solubility of steroids.[2][3] 3. Particulate Matter: Contamination from glassware or the environment. | 1. Continue Heating and Agitation: Ensure the solution is heated (e.g., to 60-70°C) and stirred until perfectly clear. 2. Use Anhydrous Components: Ensure carrier oils and solvents are properly dried and stored to prevent moisture absorption. 3. Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles or contaminants. |
| Solution is Too Viscous for Easy Handling/Injection | 1. High Castor Oil Content: Castor oil is naturally more viscous than other carrier oils. 2. High Benzyl Benzoate Concentration: While an excellent solvent, high levels of BB can increase viscosity. | 1. Carrier Oil Blending: Consider blending castor oil with a less viscous oil like grapeseed oil or MCT oil. 2. Gentle Warming: Warm the vial slightly before use to temporarily reduce the viscosity. |
| Post-Injection Irritation | 1. High Benzyl Alcohol Concentration: BA can be an irritant at higher concentrations. 2. Sensitivity to Benzyl Benzoate: A small percentage of individuals may have a sensitivity to BB. | 1. Optimize BA Concentration: Use the lowest effective concentration of Benzyl Alcohol required for preservation (typically 1-2%). 2. Test Alternative Formulations: If sensitivity is suspected, a formulation with a different co-solvent system or a lower concentration of BB may be necessary. |
Data on this compound Solubility
While precise saturation solubility data is not widely published, the following tables summarize available qualitative information and concentrations achieved in known formulations. This provides a practical guide to the solubility of this compound and related esters in various vehicles.
Table 1: Qualitative Solubility of Estradiol Esters
| Compound | Vehicle | Solubility |
| This compound | Vegetable Oils | Sparingly Soluble[1] |
| Estradiol Valerate | Benzyl Benzoate | Soluble[4] |
| Estradiol Valerate | Castor Oil | Soluble |
| Estradiol Valerate | Arachis (Peanut) Oil | Sparingly Soluble |
| Estradiol Valerate | Sesame Oil | Sparingly Soluble |
| Estradiol (base) | Vegetable Oils | Sparingly Soluble |
Table 2: Example Formulations of this compound
Note: These concentrations have been shown to be stable, indicating the solubility in that specific vehicle is at least as high as the stated concentration.
| Concentration (mg/mL) | Carrier Oil | Benzyl Benzoate (% v/v) | Benzyl Alcohol (% v/v) |
| 40 mg/mL | Castor Oil | 40% | 2% |
| 50 mg/mL | MCT Oil | 0% (Not required) | Not specified |
| 10 mg/mL | Not specified | Not specified | Not specified |
| 5 mg/mL | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
This protocol outlines a method to determine the maximum concentration of this compound that can be dissolved in a given carrier oil/co-solvent system at a specific temperature.
Materials:
-
This compound powder
-
Carrier oil (e.g., Castor Oil, Grapeseed Oil)
-
Co-solvents (Benzyl Benzoate, Benzyl Alcohol)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Heated magnetic stirrer or temperature-controlled shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for concentration analysis
Methodology:
-
Prepare Vehicle: Create the desired oil/co-solvent mixture (e.g., Castor Oil with 20% v/v Benzyl Benzoate and 2% v/v Benzyl Alcohol).
-
Add Excess Solute: To a series of vials, add a known volume of the prepared vehicle (e.g., 2 mL). Add an excess amount of this compound powder to each vial, ensuring a significant amount of undissolved solid remains at the bottom.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25°C, 4°C) on a shaker or rotator. Allow the samples to equilibrate for a minimum of 72 hours. This extended time ensures that the solution reaches a true equilibrium saturation state.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant (the saturated solution). Be extremely careful not to disturb the solid pellet at the bottom.
-
Dilution and Analysis: Accurately dilute the supernatant with a suitable solvent (e.g., ethanol or a mobile phase mixture) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the precise concentration of this compound. This concentration represents the saturation solubility of this compound in that vehicle at that specific temperature.
Visualizations
Experimental Workflow
Caption: Workflow for determining the saturation solubility of this compound.
Estrogen Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway for Estradiol.
References
- 1. mpbio.com [mpbio.com]
- 2. The influence of water content of triglyceride oils on the solubility of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing crystallization of estradiol enanthate in injectable solutions
This guide provides researchers, scientists, and drug development professionals with technical support for preventing and troubleshooting the crystallization of Estradiol Enanthate (EEn) in parenteral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound crystallization in oil-based injectable solutions?
A1: Crystallization of this compound typically occurs when its concentration exceeds the saturation solubility in the vehicle. Key contributing factors include:
-
Low-Temperature Exposure: The solubility of estradiol esters in oil-based carriers is temperature-dependent. Exposure to cold during shipping or storage can significantly decrease solubility, leading to supersaturation and triggering crystallization.[1]
-
High Drug Concentration: Formulations with higher concentrations of EEn are inherently more susceptible to crystallization as they are closer to or may exceed the saturation point of the solvent system.[1]
-
Improper Solvent System: The choice of carrier oil and the absence or insufficient concentration of co-solvents can result in poor drug solubility and stability.[1]
-
Nucleation Sites: Impurities within the formulation or imperfections on the inner surface of the vial can act as nucleation sites, initiating crystal growth.[1]
-
Rapid Cooling: A manufacturing process that involves rapid cooling after heat sterilization can induce shock crystallization.[1]
Q2: Which solvents and co-solvents are recommended for formulating this compound injectables?
A2: this compound is a lipophilic compound, making it suitable for formulation in fixed oils. Common choices for parenteral solutions include:
-
Carrier Oils: Castor oil and sesame oil are frequently used. Castor oil is often preferred due to its higher polarity, which can help maintain the drug in solution. Other options include medium-chain triglycerides (MCT oil).
-
Co-solvents/Solubilizers: Benzyl Benzoate is a common and effective co-solvent for increasing the solubility of steroid esters in oil. Low-molecular-grade Povidone (PVP) can also act as a solubilizing agent and crystallization inhibitor in injectables.
-
Preservatives/Co-solvents: Benzyl Alcohol is often included as a bacteriostatic preservative and also functions as a co-solvent.
Q3: What is the role of excipients in preventing crystallization?
A3: Excipients are critical components that enhance the stability and solubility of the active pharmaceutical ingredient (API). In EEn solutions, their primary roles are:
-
Improving Solubility: Co-solvents like benzyl benzoate directly increase the amount of EEn that can be dissolved in the carrier oil.
-
Inhibiting Nucleation and Crystal Growth: Certain polymers can interfere with the processes of nucleation and crystal growth, maintaining the drug in a supersaturated state for a longer period.
-
Ensuring Stability: Antioxidants can be added to prevent the degradation of the API or excipients, as degradation products could potentially act as nucleation sites.
Q4: How can crystallization be detected and characterized?
A4: Several analytical methods can be employed to detect and characterize crystallization:
-
Visual Inspection: The simplest method is visual inspection for crystals, cloudiness, or precipitation in the solution.
-
Microscopy: Optical or polarization microscopy can be used to observe the presence, morphology, and size of crystals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to accurately quantify the concentration of dissolved EEn in the solution. A decrease in concentration over time can indicate precipitation.
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events associated with the dissolution or melting of crystals, helping to characterize the solid state of the drug in the formulation.
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the specific crystalline form (polymorph) of the precipitate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Crystals are observed in the vial after shipping or storage at low temperatures.
| Possible Cause | Recommended Action |
| Exceeded Saturation Solubility at Low Temperature | 1. Gently warm the vial in a water bath (e.g., 40°C) and agitate to redissolve the crystals. 2. For future batches, consider reformulating with a higher concentration of a co-solvent like Benzyl Benzoate to improve solubility and stability at lower temperatures. 3. If the issue persists, evaluate reducing the overall concentration of this compound in the formulation. |
| Formulation Cooled Too Rapidly During Manufacturing | Ensure a controlled, slow cooling process is implemented after any heat sterilization step to prevent shock crystallization. |
Issue 2: Crystallization occurs over long-term storage, even at controlled room temperature.
| Possible Cause | Recommended Action |
| Slow Nucleation and Crystal Growth | This indicates the formulation is in a metastable state where the drug concentration is above its equilibrium solubility. 1. Increase the concentration of the co-solvent (e.g., Benzyl Benzoate) to move the formulation further away from the saturation point. 2. Evaluate the need for an antioxidant, as degradation products could be acting as nucleation sites. |
| Interaction with Container/Closure | Leachables from the vial or stopper may be initiating crystallization. 1. Conduct comprehensive compatibility studies with your chosen primary packaging materials. 2. Ensure high-quality glass vials and inert stoppers are used. |
Logical Workflow for Troubleshooting Crystallization
Caption: Troubleshooting workflow for observed crystallization.
Data Presentation
Table 1: Solubility of Estradiol Esters in Common Vehicles (Illustrative Data)
Note: The following data is for Estradiol Undecylate (EU) and serves as a valuable proxy for understanding the solubility behavior of long-chain estradiol esters like this compound. Actual solubility for EEn must be determined experimentally.
| Vehicle Composition | Storage Temperature | Approximate Solubility of EU (mg/mL) |
| Castor Oil | 25°C | ~40 |
| Castor Oil | 4°C | ~15 |
| Castor Oil with 20% Benzyl Benzoate | 25°C | >100 |
| Castor Oil with 20% Benzyl Benzoate | 4°C | ~50 |
| Sesame Oil | 25°C | ~25 |
| Sesame Oil | 4°C | <10 |
Data adapted from a technical guide on Estradiol Undecylate.
Experimental Protocols
Protocol 1: Determination of Saturation Solubility (Equilibrium Method)
This protocol details the steps to experimentally determine the maximum concentration of this compound that can be dissolved in a given vehicle system at a specific temperature.
Objective: To determine the saturation solubility of EEn in various solvent systems to inform formulation development.
Materials:
-
This compound (API powder)
-
Selected carrier oils (e.g., Castor Oil, MCT Oil)
-
Selected co-solvents (e.g., Benzyl Benzoate, Benzyl Alcohol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Validated HPLC method for EEn quantification
-
0.22 µm PTFE syringe filters
-
Analytical balance and volumetric glassware
Methodology:
-
Preparation of Solvent Systems: Prepare the desired vehicle compositions by accurately weighing and mixing the carrier oil and co-solvents (e.g., Castor Oil with 5%, 10%, 15%, 20% Benzyl Benzoate).
-
Sample Preparation: Add an excess amount of EEn powder to a known volume of each solvent system in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 4°C for refrigerated storage, 25°C for room temperature). Allow the samples to equilibrate for at least 72 hours with continuous gentle agitation to ensure the solution reaches a true equilibrium state.
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred.
-
Immediately filter the sample through a 0.22 µm PTFE filter to remove any remaining micro-particulates.
-
Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol/chloroform).
-
-
Quantification: Quantify the concentration of this compound in the diluted samples using a validated HPLC method. The resulting concentration is the saturation solubility for that vehicle at that specific temperature.
Workflow for Saturation Solubility Determination
Caption: Experimental workflow for solubility assessment.
Protocol 2: Visual Inspection Under Stress Conditions
Objective: To rapidly assess the physical stability of a formulation prototype.
Methodology:
-
Prepare several vials of the final EEn formulation.
-
Store the vials under various temperature conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Accelerated (40°C)
-
-
Include temperature cycling studies (e.g., 24 hours at 4°C followed by 24 hours at 40°C) to simulate temperature fluctuations during shipping.
-
Visually inspect the vials against a black and a white background at regular intervals (e.g., daily for the first week, then weekly) for any signs of crystallization, haziness, or precipitation.
-
Document all observations with photographs for a clear record of the formulation's stability over time.
Relationship of Factors Leading to Crystallization
Caption: Key factors influencing solution stability and crystallization.
References
Technical Support Center: Troubleshooting Inconsistent Results in Estradiol Enanthate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with estradiol enanthate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
A1: Inconsistent results in this compound experiments can arise from several factors, broadly categorized as:
-
Compound Integrity: Issues related to the purity, stability, and storage of the this compound compound itself.
-
Formulation and Administration: Variability introduced by the choice of vehicle (oil), preparation of the injection solution, and the administration technique (e.g., subcutaneous vs. intramuscular).
-
Analytical Methods: Discrepancies arising from the method used to quantify estradiol levels, with significant differences observed between immunoassays (like RIA) and chromatographic methods (like LC-MS/MS).[1]
-
Biological Variability: Inherent differences in the animal model (strain, age, sex), cell line characteristics, and individual subject metabolism.[2]
-
Experimental Protocol Execution: Inconsistencies in experimental procedures, including timing of injections and sample collection, and cell culture conditions.[2]
Q2: How pure should the this compound be for my experiments?
A2: For reliable and reproducible results, it is recommended to use this compound with a purity of >98%, confirmed by a Certificate of Analysis (CoA).[3] The presence of impurities can lead to unexpected biological effects or interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.[3]
Q3: What are the optimal storage conditions for this compound?
A3: this compound is a crystalline powder that is generally stable. However, it should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is often recommended. Once in solution, especially in an oil vehicle, the potential for degradation increases, and stability should be verified if stored for extended periods.
Q4: What is the difference between subcutaneous (SC) and intramuscular (IM) injection of this compound, and how might this affect my results?
A4: Both SC and IM injections are effective routes of administration for this compound. However, they can lead to different pharmacokinetic profiles. IM injections are generally absorbed faster due to the higher vascularization of muscle tissue. This can result in a higher peak concentration (Cmax) and a shorter time to peak (Tmax) compared to SC injections, where absorption from the adipose tissue is slower. This difference in absorption kinetics can lead to variability in the observed biological effects and should be a controlled variable in your experimental design.
Q5: My estradiol measurements are highly variable between samples. What could be the cause?
A5: High variability in estradiol measurements is a common challenge. Key factors include:
-
Assay Method: Radioimmunoassays (RIAs) are known to have higher variability and potential for cross-reactivity with metabolites compared to the more specific and accurate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
-
Calibration Bias: Inconsistent calibration of analytical instruments is a major contributor to inter-assay variability.
-
Sample Handling: Improper collection, processing, and storage of biological samples can lead to degradation of estradiol.
-
Biological Factors: In vivo, estradiol levels can be influenced by the estrous cycle in female animals, stress, and diet.
Troubleshooting Guides
Guide 1: Inconsistent Pharmacokinetic (PK) Profiles
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in Cmax and Tmax | Inconsistent Injection Technique: Variation in injection depth (IM vs. SC), needle gauge, or injection speed. | Standardize the injection protocol. Ensure all personnel are trained on the same technique. Consider using a guide for consistent injection depth. |
| Formulation Issues: Incomplete dissolution of this compound in the oil vehicle, or use of different oil vehicles (e.g., castor oil vs. sesame oil) with different viscosities. | Ensure complete dissolution of the compound in the vehicle. Use the same type and batch of oil for all experiments. Note that different oils can affect absorption rates. | |
| Inter-individual Biological Variability: Natural variation in metabolism and clearance among animals. | Increase the number of animals per group to improve statistical power. Use a crossover study design if feasible. | |
| Unexpectedly Low Bioavailability (AUC) | Compound Degradation: The this compound may have degraded due to improper storage or handling. | Verify the purity and integrity of the compound using HPLC. Store the compound and formulated solutions under recommended conditions. |
| Precipitation at Injection Site: The compound may have precipitated out of the oil vehicle upon injection. | Ensure the formulation is stable and the compound remains dissolved at physiological temperatures. | |
| Inconsistent Elimination Half-life (t½) | Analytical Assay Inaccuracy: Inaccurate measurement of low estradiol concentrations at later time points. | Use a highly sensitive and specific assay like LC-MS/MS, especially for the terminal phase of the PK profile. |
| Metabolic Differences: Variations in the rate of ester cleavage and estradiol metabolism between subjects. | Characterize the metabolic profile in your animal model. Consider measuring key metabolites. |
Guide 2: Inconsistent In Vitro Results (e.g., Cell-Based Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each well. |
| Edge Effects: Evaporation and temperature gradients at the edges of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Lack of Dose-Response or Inconsistent EC50 | Cell Line Issues: Loss of estrogen receptor (ER) expression over multiple passages, or misidentified cell line. | Use low-passage cells and regularly verify ER expression (e.g., by Western blot or qPCR). Authenticate the cell line. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may have cytotoxic or other biological effects. | Include a vehicle control group that receives the same concentration of solvent as the highest dose of this compound. Keep the final solvent concentration low (typically <0.1%). | |
| Interference from Phenol Red: Phenol red in cell culture media has weak estrogenic activity. | For sensitive estrogenic assays, use phenol red-free media. | |
| Results Not Reproducible Between Experiments | Inconsistent Culture Conditions: Variations in media composition, serum batch, incubation time, or CO2 levels. | Standardize all cell culture protocols. Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of endogenous hormones. Consider using charcoal-stripped FBS to remove endogenous steroids. |
| Compound Stability in Media: this compound may degrade in the culture media over the course of the experiment. | Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific media and conditions can be assessed by HPLC. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular Injection
| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate | This compound |
| Time to Peak (Tmax) (days) | ~2 | ~2 | ~4 | 3-8 |
| Peak Estradiol Levels (Cmax) per 5mg dose (pg/mL) | ~940 | ~667 | Significantly lower than benzoate and valerate | ~163-209 |
| Duration of Elevated Estradiol (days) | 4-5 | 7-8 | ~11 | ~20-30 |
| Elimination Half-life (t½) (days) | Not consistently reported | 4-5 | 8-10 | 5.6-7.5 |
| Coefficient of Variation (CV%) for Cmax | Moderate to High | Low to Moderate (22-36% for similar compounds) | Moderate to High | Expected to be in the moderate to high range |
| Coefficient of Variation (CV%) for AUC | Moderate to High | Low to Moderate (24-46% for similar compounds) | Moderate to High | Expected to be in the moderate to high range |
Note: Data for this compound is compiled from various sources and may show variability. The CV% for other oral contraceptives are provided for context on expected variability in pharmacokinetic studies.
Experimental Protocols
Protocol 1: Estradiol Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the relative binding affinity of a test compound to the estrogen receptor.
Materials:
-
Rat uterine cytosol (prepared from ovariectomized rats)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled this compound (or other test compounds)
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions on ice.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of rat uterine cytosol and a single concentration of [³H]-E2.
-
Competitive Binding: Add varying concentrations of unlabeled this compound (or other test compounds) to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled estradiol to determine non-specific binding.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet with assay buffer to remove unbound radioligand. Repeat the wash steps as necessary.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Protocol 2: In Vivo Dosing of this compound in Rats (Subcutaneous Injection)
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, castor oil)
-
Sterile vials and syringes with appropriate needles (e.g., 25-27 gauge)
-
Ovariectomized female rats
Procedure:
-
Formulation Preparation: Under sterile conditions, dissolve the this compound powder in the chosen oil vehicle to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Animal Acclimatization: Allow the ovariectomized rats to acclimatize to their housing conditions for at least one week post-surgery.
-
Dosing:
-
Gently restrain the rat.
-
Lift the skin on the dorsal side (back) to create a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the prepared this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Monitoring: Monitor the animals for any adverse reactions at the injection site or systemic effects.
-
Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis or tissues for pharmacodynamic assessments.
Mandatory Visualizations
References
Optimizing injection frequency of estradiol enanthate for stable hormone levels
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection frequency of estradiol enanthate (EEn) to achieve stable hormone levels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing this compound injection frequency?
The primary goal is to maintain stable serum estradiol concentrations within a desired therapeutic or experimental range, minimizing peaks and troughs. Stable levels are crucial for experiments where consistent estrogenic effects are required, as significant fluctuations can introduce variability and confound results. Anecdotal evidence suggests that more stable serum estradiol levels may lead to better testosterone suppression at lower overall estradiol concentrations.[1]
Q2: What are the key pharmacokinetic parameters of this compound?
This compound is a long-acting ester of estradiol. When administered via intramuscular injection in an oil solution, it forms a depot from which it is slowly released and then hydrolyzed into estradiol.[2][3] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Source |
| Elimination Half-Life | 5.6 - 7.5 days | [2][4] |
| Time to Peak Estradiol Levels | 3 - 8 days | |
| Duration of Action (single 10 mg IM injection) | Approximately 20 - 30 days | |
| Recommended Injection Interval (anecdotal) | 7 - 10 days |
Q3: How does injection frequency impact estradiol levels?
Injecting less frequently (e.g., every 14-20 days) can lead to significant fluctuations, with high peak levels shortly after injection followed by a prolonged decline to low trough levels before the next dose. More frequent injections (e.g., every 7-10 days) can help to dampen these fluctuations, resulting in more stable estradiol levels. The goal is to administer a new dose as the level from the previous dose is declining, creating a more consistent overall concentration.
Q4: What are typical starting doses and frequencies for this compound?
While optimal dosage depends on the specific research model and goals, common starting points for achieving stable levels in transfeminine hormone therapy, which can be adapted for research purposes, are:
-
4mg every 7 days
-
7mg every 10 days
It is crucial to adjust these starting doses based on serial monitoring of estradiol levels.
Troubleshooting Guide
Issue 1: Inconsistent or Unstable Estradiol Levels
-
Potential Cause: Inconsistent injection technique. Variability in injection depth (intramuscular vs. subcutaneous), site, or volume can alter absorption rates.
-
Solution: Standardize the injection protocol. Ensure all injections are administered at the same depth, in the same muscle group (e.g., gluteal or deltoid), and with a consistent volume. Rotate injection sites within the same muscle to avoid tissue fibrosis.
-
Potential Cause: Improper formulation or storage. Degradation of this compound or issues with the oil vehicle can affect its release.
-
Solution: Ensure the this compound solution is properly formulated and stored according to the manufacturer's instructions, typically protected from light. Visually inspect the solution for any precipitation or changes in color before administration.
-
Potential Cause: Individual subject variability. Metabolic rates and body composition can differ, leading to varied pharmacokinetic profiles between subjects.
-
Solution: If possible, analyze data on an individual subject basis to determine optimal frequency for each. For group studies, a larger sample size can help to mitigate the impact of individual variability.
Issue 2: Estradiol Levels are Consistently Too High or Too Low
-
Potential Cause: Incorrect dosage. The administered dose may be too high or too low for the desired therapeutic range.
-
Solution: Adjust the dose based on trough level measurements. If trough levels are too high, decrease the dose. If they are too low, increase the dose. Make small, incremental adjustments and allow the subject to reach a new steady state (approximately 4-5 half-lives) before re-evaluating.
-
Potential Cause: Inappropriate injection frequency. The interval between injections may be too short (leading to accumulation and high levels) or too long (resulting in low trough levels).
-
Solution: Adjust the injection interval. If levels are consistently too high, consider lengthening the interval. If trough levels are too low, shorten the interval.
Experimental Protocols
Protocol 1: Determining the Optimal Injection Frequency for Stable Estradiol Levels
Objective: To establish an injection frequency for this compound that maintains serum estradiol levels within a target range with minimal fluctuation.
Methodology:
-
Subject Grouping: Divide subjects into multiple groups, each assigned a different injection frequency (e.g., Group A: 7 days, Group B: 10 days, Group C: 14 days).
-
Baseline Sampling: Collect baseline blood samples from all subjects to determine endogenous estradiol levels.
-
Dose Administration: Administer a standardized starting dose of this compound via intramuscular injection to all subjects.
-
Serial Blood Sampling:
-
For the first injection cycle, collect blood samples at multiple time points to characterize the pharmacokinetic profile (e.g., day 0, 2, 4, 7, 10, 14).
-
For subsequent cycles, focus on collecting trough levels (immediately before the next scheduled injection) and peak levels (estimated to be around 3-8 days post-injection).
-
-
Hormone Analysis: Analyze serum or plasma samples for estradiol concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS) or a reliable immunoassay.
-
Data Analysis:
-
Plot the mean estradiol concentration versus time for each group.
-
Calculate the peak-to-trough fluctuation for each injection frequency.
-
Determine the frequency that best maintains estradiol levels within the target range with the lowest fluctuation.
-
Visualizations
Caption: Pharmacokinetic profile of this compound after a single intramuscular injection.
Caption: Logical workflow for the iterative process of optimizing this compound injection frequency.
References
- 1. groups.io [groups.io]
- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 3. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 4. Pharmacokinetic studies of estradiol enantate in menopausic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing estradiol enanthate degradation products in solution
Technical Support Center: Estradiol Enanthate Stability
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound (E2EN) is an ester prodrug of 17β-estradiol, a naturally occurring estrogen.[1][2] As an ester, its most common degradation pathway in solution is hydrolysis, where the enanthate ester bond is cleaved to yield 17β-estradiol and enanthic acid.[3][4] This reaction can be catalyzed by acids or bases.[5] Other potential degradation pathways include oxidation of the estradiol molecule, especially under pro-oxidative conditions.
Q2: What are the main factors that accelerate the degradation of this compound in solution?
Several factors can accelerate the degradation of this compound:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation. Forcing degradation by heating is a common strategy in stability studies.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photodegradation reactions.
-
Presence of Water: As hydrolysis is a reaction with water, the presence of moisture is a critical factor. Formulations with lower water content are generally more stable.
-
Solvent Composition: The choice of solvent can significantly impact stability. Replacing water with non-aqueous solvents like alcohol or propylene glycol can reduce hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the estradiol molecule.
Q3: What are the common degradation products I should expect to see?
The primary and most anticipated degradation product from hydrolysis is 17β-estradiol . Further oxidation of estradiol could lead to the formation of estrone and other related compounds. Analytical methods should be capable of separating this compound from these key potential impurities.
Q4: How should I store my this compound solutions to ensure maximum stability?
For optimal stability, solutions should be:
-
Stored at low temperatures: Refrigeration or freezing (-20°C to -80°C) is recommended to slow down degradation kinetics.
-
Protected from light: Use amber vials or store solutions in the dark to prevent photodegradation.
-
Buffered at an optimal pH: If an aqueous buffer is necessary, the pH should be optimized to the point of minimum hydrolysis.
-
Prepared in a low-water or anhydrous solvent system: Whenever possible, use non-aqueous or low-moisture solvents.
-
Stored under an inert atmosphere: Purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidation.
Troubleshooting Guide
Issue: I'm observing an unexpected peak in my HPLC chromatogram. How do I identify if it's a degradation product?
-
Retention Time (RT) Comparison: The most common degradation product is 17β-estradiol. Inject a pure standard of 17β-estradiol and compare its retention time to the unknown peak. A match strongly suggests hydrolysis has occurred.
-
Forced Degradation (Stress Testing): If the RT doesn't match known standards, perform a forced degradation study. Expose your sample to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat) for a set period. If the area of the unknown peak increases significantly under these conditions, it is confirmed to be a degradation product.
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This can help determine if the unknown peak co-elutes with other compounds.
-
Mass Spectrometry (MS): For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can confirm its molecular weight and help elucidate its structure.
Issue: My solution is showing rapid degradation. How can I minimize it?
-
Solvent Modification: The most effective strategy against hydrolysis is to reduce or eliminate water from the formulation. Consider replacing a portion or all of the water with non-aqueous solvents like ethanol, propylene glycol, or glycerin. For injectable oil-based formulations, ensure the oil vehicle is anhydrous.
-
pH Control: If an aqueous environment is unavoidable, perform a pH-rate profile study to identify the pH of maximum stability. Use a suitable buffer system to maintain this pH.
-
Temperature and Light Control: Store all solutions at the lowest practical temperature and always in light-protective containers.
-
Use of Additives:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.
-
Chelating Agents: Metal ions can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions and improve stability.
-
Complexing Agents: Agents like caffeine have been shown to form complexes with ester drugs, protecting them from hydrolysis.
-
Quantitative Data Summary
Forced degradation studies are crucial for understanding the stability profile of a drug. The following table summarizes typical conditions and expected outcomes for estradiol esters, based on published methodologies for related compounds.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Product(s) |
| Acid Hydrolysis | 0.1N HCl | 1 - 4 hours at 70°C | 17β-Estradiol |
| Base Hydrolysis | 0.1N NaOH | 1 - 4 hours at 70°C | 17β-Estradiol |
| Oxidation | 3-30% H₂O₂ | 24 hours at RT | Oxidized Estradiol Species, Estrone |
| Thermal | 70 - 80°C | 24 - 48 hours | 17β-Estradiol (if moisture is present) |
| Photolytic | UV Light (e.g., 254 nm) | 24 hours | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general reverse-phase HPLC method for separating this compound from its primary degradation product, 17β-estradiol. Method optimization will be required for specific formulations.
1. Materials and Reagents:
-
This compound Reference Standard
-
17β-Estradiol Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Phosphoric Acid or Formic Acid
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20 v/v). A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 25-30°C (Ambient or controlled).
-
Injection Volume: 10-20 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or ACN.
-
Prepare a stock solution of 17β-Estradiol (e.g., 1 mg/mL) similarly.
-
Create a working standard solution containing both compounds at a known concentration (e.g., 100 µg/mL of E2EN and 10 µg/mL of Estradiol) by diluting the stock solutions with the mobile phase.
4. Sample Preparation:
-
Accurately dilute the experimental sample with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Analysis:
-
Inject the working standard to determine the retention times and response factors for this compound and 17β-estradiol.
-
Inject the prepared samples.
-
Identify and quantify the parent drug and any degradation products by comparing retention times and integrating peak areas. The percentage of degradation can be calculated based on the relative peak areas.
References
- 1. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 3. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
Technical Support Center: Troubleshooting Poor Cell Viability in Estradiol Enanthate-Treated Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using estradiol enanthate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased viability after treatment with this compound, but I expected a proliferative effect. What are the potential causes?
This is a common observation, as the effect of estradiol is complex and often dose-dependent. High concentrations of estradiol can lead to decreased cell viability or even induce apoptosis in various cell lines.[1] This phenomenon is often referred to as a biphasic effect, where low concentrations stimulate proliferation and high concentrations are inhibitory.[1]
Several factors could be contributing to this unexpected outcome:
-
Estradiol Concentration: The concentration of this compound in your culture medium may be too high. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.
-
Estrogen Receptor (ER) Expression: The cellular response to estradiol is primarily mediated by estrogen receptors (ERα and ERβ). The presence, absence, or ratio of these receptors will dictate the cellular outcome. It is important to confirm the ER status of your cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol or DMSO) could be causing cytotoxicity. A vehicle control (media with the same concentration of the solvent) is essential to differentiate the effects of the solvent from the effects of this compound.
-
Cell Culture Conditions: Factors such as cell density, serum in the media (which may contain endogenous steroids), and passage number can all influence the cellular response to estradiol.
Q2: What is the difference between this compound and 17β-estradiol in cell culture experiments?
This compound is an esterified form of estradiol, making it a prodrug of 17β-estradiol.[2] In in vivo applications, the enanthate ester is cleaved by esterases in the body to release the active 17β-estradiol over a prolonged period. In in vitro cell culture, cellular esterases are also expected to convert this compound to 17β-estradiol.[3] Therefore, the biological effects observed should be similar to those of 17β-estradiol.[3] However, the rate of this conversion in your specific cell line might influence the kinetics of the response. For most cell culture experiments, using 17β-estradiol directly is more common as it eliminates the variable of enzymatic conversion.
Q3: How should I prepare and store my this compound stock solution?
This compound is soluble in ethanol, acetone, dioxane, and chloroform, but practically insoluble in water. It is common to prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO. This stock solution should be stored at -20°C and protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture medium is low enough to not be toxic to the cells.
Q4: What are the recommended concentrations of solvents like DMSO and ethanol in cell culture?
The cytotoxicity of organic solvents is concentration-dependent and can vary between cell lines.
-
DMSO: Generally, DMSO concentrations should be kept below 0.5% (v/v) to minimize cytotoxic effects. Some studies suggest that even concentrations as low as 0.3125% can be non-cytotoxic for most cell lines.
-
Ethanol: Ethanol tends to be more cytotoxic than DMSO. It is advisable to keep the final concentration of ethanol in the culture medium well below 1% (v/v), with some studies indicating that concentrations above 0.3125% can significantly reduce cell viability.
It is always recommended to perform a toxicity test with your specific cell line to determine the maximum non-toxic concentration of the solvent.
Troubleshooting Guides
Problem 1: High Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Estradiol Concentration is Too High | Perform a dose-response curve with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for cell proliferation and the threshold for cytotoxicity. |
| Solvent Toxicity | Include a vehicle control group in your experiment. This group should be treated with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound. If you observe cell death in the vehicle control, you need to lower the solvent concentration. |
| Induction of Apoptosis | At high concentrations, estradiol can induce apoptosis. Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if the observed cell death is due to apoptosis. |
| Cell Line Sensitivity | Confirm the estrogen receptor (ER) status of your cell line. ER-negative cell lines may not exhibit a proliferative response and could be more susceptible to off-target cytotoxic effects. |
Problem 2: Inconsistent or Not Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Culture Conditions | Standardize your cell culture protocols. This includes using a consistent cell passage number, seeding density, and serum concentration. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with your experiment. |
| Instability of Estradiol in Media | While estradiol is relatively stable in aqueous solutions, it's good practice to prepare fresh media with estradiol for each experiment or for media changes during longer incubation periods. |
| Cell Line Misidentification or Contamination | Ensure your cell line is authentic and free from contamination (e.g., mycoplasma). |
Data Presentation
Table 1: Cytotoxic Effects of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Non-Cytotoxic Concentration | Cytotoxic Concentration | Reference |
| DMSO | Multiple Cancer Cell Lines | ≤ 0.3125% (v/v) | ≥ 0.625% (v/v) | |
| Human Fibroblasts | ≤ 1% (v/v) | > 1% (v/v) | ||
| Cardiac and Cancer Cells | ≤ 0.5% (v/v) | > 0.5% (v/v) | ||
| Ethanol | Multiple Cancer Cell Lines | < 0.3125% (v/v) | ≥ 0.3125% (v/v) | |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | ≤ 2.5% (v/v) | ≥ 5% (v/v) |
Table 2: Reported IC50 Values of 17β-Estradiol in Different Cell Lines
| Cell Line | Effect | IC50 Value | Reference |
| Hep G2 (Hepatocellular Carcinoma) | Inhibitory | 3 µM | |
| KATO III (Gastric Cancer) | Inhibitory | Significant reduction at ≥ 2 µM | |
| MKN45 (Gastric Cancer) | Inhibitory | Significant reduction at ≥ 8 µM |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Harvesting: Harvest the cells from your culture vessel.
-
Cell Suspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a culture plate and treat them with the desired concentrations of this compound and controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.
Visualizations
Figure 1. A generalized experimental workflow for assessing cell viability after this compound treatment.
Figure 2. Simplified overview of estradiol-mediated genomic and non-genomic signaling pathways.
References
Technical Support Center: Overcoming Challenges of Long-Term Estradiol Enanthate (EEn) Administration In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term in vivo administration of Estradiol Enanthate (EEn).
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEn) and why is it used for long-term in vivo studies?
This compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. It is a long-acting prodrug, meaning it is administered in an inactive form and is gradually converted to the active hormone, estradiol, within the body. This slow release from the injection depot results in sustained and stable levels of estradiol over a prolonged period, which is highly advantageous for long-term studies in animal models. This method minimizes the need for frequent injections and reduces fluctuations in hormone levels that can occur with shorter-acting estrogens.
Q2: What is the general pharmacokinetic profile of this compound?
Following a single intramuscular injection of EEn in an oil vehicle, estradiol levels typically peak between 3 to 8 days. The elimination half-life has been reported to be between 5.6 to 7.5 days. Estradiol levels can be expected to return to baseline approximately 20 to 30 days after a single injection, although traces may be detectable for longer.[1] These parameters can vary based on the animal model, vehicle used, and injection site.
Q3: What are the most suitable vehicles for administering EEn?
Due to its lipophilic nature, EEn must be dissolved in an oil-based vehicle for subcutaneous or intramuscular injection. Common sterile vehicles include:
-
Castor oil
-
Sesame oil
-
Miglyol (a medium-chain triglyceride oil)
The choice of vehicle can influence the release kinetics of EEn.
Q4: How should EEn solutions be prepared and stored to ensure stability?
To maintain the integrity of your EEn solution, follow these guidelines:
-
Sterile Preparation: Prepare solutions under sterile conditions, for instance, within a laminar flow hood, to prevent microbial contamination which can lead to injection site abscesses.
-
Proper Dissolution: Ensure the EEn is fully dissolved in the vehicle. Gentle warming and vortexing can aid in dissolution. Visually inspect the solution for any particulate matter before administration.
-
Storage: Store the prepared solution protected from light, typically in a sealed, sterile vial at a refrigerated temperature to minimize degradation.[2] It is often recommended to prepare solutions fresh when possible.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Estradiol Levels
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Improper Solution Preparation or Storage | Ensure EEn is fully dissolved; visually inspect for crystallization before each use. Prepare fresh solutions if stability is a concern. Store solutions protected from light and at the recommended temperature. |
| Inconsistent Injection Technique | Standardize the injection protocol for all personnel. Ensure consistent injection depth (subcutaneous vs. intramuscular), volume, and site. Rotate injection sites if specified in the protocol. |
| Variability in Animal Metabolism | Increase the sample size per group to account for biological variability. Ensure proper randomization of animals. Acclimatize animals to the procedures to minimize stress-induced metabolic changes.[2] |
| Incorrect Dosage Calculation | Double-check all calculations, accounting for the molecular weight of EEn versus estradiol and the final concentration of the solution. |
| Vehicle-Related Issues | The viscosity of the oil can affect release rates. A less viscous oil might lead to a faster release and higher initial peak, while a more viscous oil could result in slower, more sustained release.[2] Consider piloting different vehicles if inconsistent levels persist. |
| Analytical Method Variability | Be aware of the limitations of your assay. Immunoassays (ELISA) can sometimes show cross-reactivity, especially at low concentrations.[3] For highly sensitive and specific measurements, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
Problem 2: Injection Site Reactions
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inflammatory Response to Vehicle or EEn | Observe the injection site for signs of inflammation such as redness, swelling, or abscess formation. Consider using a different sterile, research-grade oil as a vehicle. A histological analysis of the injection site can help determine the cause of the reaction. |
| Contamination of Injectable Solution | Ensure strict aseptic technique during solution preparation to prevent bacterial contamination. |
| Crystallization of EEn at Injection Site | If the EEn is not fully dissolved, it may crystallize in the vehicle or at the injection site, leading to inflammation and poor absorption. Ensure complete dissolution before administration. Gentle warming of the solution may be necessary. |
| Physical Trauma from Injection | Use an appropriate needle gauge for the animal model and vehicle viscosity. Inject the solution slowly to minimize tissue damage. Rotate injection sites for repeated administrations. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (from human studies)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 3 - 8 days | |
| Elimination Half-Life (t1/2) | 5.6 - 7.5 days | |
| Duration of Action (return to baseline) | ~20 - 30 days |
Note: These values are derived from human studies and should be used as a general guideline for animal research. Pilot studies are recommended to determine the specific pharmacokinetic profile in your model.
Table 2: Solubility of Estradiol Esters
| Estradiol Ester | Solubility |
| This compound | Sparingly soluble in vegetable oils; soluble in ethanol, acetone, dioxane, and chloroform. |
| Estradiol Benzoate | Slightly soluble in ether and vegetable oils; soluble in alcohol and acetone. |
| Estradiol (base) | Sparingly soluble in vegetable oils; freely soluble in alcohol. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Subcutaneous Injection
Objective: To prepare a sterile EEn solution for long-term administration in rodents.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, castor oil)
-
Sterile, sealed glass vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
-
Laminar flow hood
-
Vortex mixer and water bath (optional)
Procedure:
-
Under sterile conditions in a laminar flow hood, accurately weigh the required amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of the sterile vehicle to the vial to achieve the desired final concentration.
-
Securely cap the vial and vortex until the powder is completely dissolved. Gentle warming in a water bath may be used to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter or crystals.
-
Store the prepared solution in the dark at a refrigerated temperature until use. Before each use, allow the solution to come to room temperature and visually inspect for crystallization.
Protocol 2: Subcutaneous Administration of this compound in Rodents
Objective: To administer EEn subcutaneously for sustained hormone levels.
Procedure:
-
Gently restrain the animal (e.g., mouse or rat).
-
Disinfect the injection site (typically the dorsal side, between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin by lifting the skin at the injection site.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Slowly inject the prepared EEn solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage of the oily vehicle.
-
Rotate injection sites for subsequent administrations to minimize local tissue reactions.
-
Monitor the animal for any adverse reactions at the injection site.
Visualizations
References
Adjusting estradiol enanthate dose to avoid supraphysiological effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of estradiol enanthate (EEn) in experimental settings. The focus is on adjusting the dosage to achieve and maintain physiological estradiol levels while avoiding supraphysiological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. Its long-acting nature, resulting from the enanthate ester, allows for sustained and stable release of estradiol following administration. This makes it a valuable tool in research for long-term studies in fields such as endocrinology, reproductive biology, and neuroscience, where consistent hormone levels are crucial.
Q2: What are the typical pharmacokinetic properties of this compound?
A2: Following intramuscular injection, this compound is slowly absorbed and then hydrolyzed by esterases into estradiol and heptanoic acid. Peak estradiol levels are typically observed between 3 to 8 days after injection.[1] The elimination half-life of estradiol following a single intramuscular injection of 10 mg of this compound has been reported to be between 5.6 to 7.5 days.[1][2]
Q3: What are considered physiological versus supraphysiological levels of estradiol in common animal models?
A3: Physiological estradiol levels vary depending on the species and the stage of the estrous or menstrual cycle. In female rats, physiological serum concentrations are approximately 5-140 pg/mL, while in mice, they are around 5-35 pg/mL.[3] Levels significantly and consistently above these ranges are considered supraphysiological and can lead to non-physiological responses and potential adverse effects.
Q4: What are the potential consequences of supraphysiological estradiol levels in research animals?
A4: Supraphysiological estradiol levels can lead to a range of non-physiological effects, including altered cell proliferation, changes in histone modification, and paradoxical responses in hormone-sensitive tissues.[4] For example, while physiological estradiol levels can be neuroprotective, supraphysiological doses have been shown to aggravate depression-like behaviors in ovariectomized mice. In some contexts, very high levels of estrogen receptor activation can even lead to growth-inhibitory effects in estrogen-receptor-positive cancer cells.
Q5: How can I accurately measure estradiol levels in my experimental animals?
A5: For accurate quantification of low physiological levels of estradiol, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity. Immunoassays can be useful for higher concentrations but may lack the precision needed for distinguishing physiological from low supraphysiological levels.
Troubleshooting Guide: Adjusting this compound Dose
This guide provides a systematic approach to troubleshooting and adjusting this compound dosage to avoid supraphysiological effects.
Problem: Observed Estradiol Levels are Higher than the Target Physiological Range
| Potential Cause | Troubleshooting Steps |
| Initial Dose Too High | The initial dose of this compound may be too high for the specific animal model, strain, or age. |
| Solution: Start with a lower dose based on available literature for similar estradiol esters and titrate upwards. A dose-finding pilot study is highly recommended. | |
| Vehicle Effects | The vehicle used to dissolve the this compound (e.g., sesame oil, miglyol) can influence its release rate. A less viscous vehicle may lead to a more rapid release. |
| Solution: Ensure the same vehicle and preparation method are used consistently across all experiments. If unexpected pharmacokinetics are observed, consider trying a different vehicle. | |
| Intersubject Variability | Individual differences in metabolism and clearance can lead to varied responses to the same dose. |
| Solution: Increase the number of animals per group to account for biological variability. Monitor individual animal health and weight closely. | |
| Analytical Method Inaccuracy | The method used to measure estradiol may not be sensitive or specific enough, leading to artificially high readings. |
| Solution: Validate the estradiol assay. For low physiological concentrations, LC-MS/MS is the gold standard. |
Problem: Signs of Supraphysiological Effects Observed (e.g., uterine hypertrophy, altered behavior)
| Potential Cause | Troubleshooting Steps |
| Sustained High Estradiol Levels | Even if peak levels are not excessively high, consistently elevated trough levels can lead to supraphysiological effects over time. |
| Solution: Reduce the dose or increase the dosing interval. Monitor both peak and trough estradiol levels to ensure they remain within the physiological range. | |
| Tissue-Specific Hypersensitivity | The target tissue in your experiment may be particularly sensitive to estradiol. |
| Solution: Correlate estradiol serum levels with downstream biomarkers of estrogenic activity in the target tissue (e.g., expression of estrogen-responsive genes). |
Data Presentation
Table 1: Pharmacokinetic Parameters of Estradiol Following a Single Intramuscular Injection of this compound in Humans
| Dose of this compound | Peak Estradiol Level (Cmax) | Time to Peak (Tmax) | Elimination Half-Life |
| 5 mg | 163 - 209 pg/mL | 3 - 8 days | 5.6 - 7.5 days |
| 10 mg | 283 - 445 pg/mL | 3 - 8 days | 5.6 - 7.5 days |
Note: Data from human studies. Pharmacokinetics in animal models may vary.
Table 2: Suggested Starting Doses of Estradiol Esters for Physiological Replacement in Ovariectomized Rodents (Literature-Based)
| Animal Model | Estradiol Ester | Dosing Regimen | Resulting Estradiol Levels | Reference |
| Mouse | 17β-estradiol-3-benzoate | 0.05 µg or 0.15 µ g/mouse every 4 days (s.c. in miglyol) | Comparable to sham-operated controls | |
| Rat | 17β-estradiol | Silastic capsules with 180 µg/mL in sesame oil | 10 - 40 pg/mL | |
| Rat | 17β-estradiol | Oral in Nutella (28 µg/kg body weight daily) | 10 - 70 pg/mL |
Note: These are starting points. The optimal dose of this compound will need to be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Dose-Finding Pilot Study for this compound in Ovariectomized Mice
Objective: To determine the dose of this compound required to achieve and maintain physiological serum estradiol levels in ovariectomized mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil)
-
Ovariectomized mice (allow at least 2 weeks for recovery and clearance of endogenous hormones)
-
Sterile syringes and needles (27-30 gauge)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Estradiol quantification assay (LC-MS/MS recommended)
Procedure:
-
Preparation of Dosing Solutions: Prepare a range of this compound concentrations in the sterile vehicle. Suggested starting concentrations for a pilot study could be 0.05 mg/mL, 0.1 mg/mL, and 0.2 mg/mL.
-
Animal Groups: Divide the ovariectomized mice into groups (n=5-8 per group), including a vehicle control group and groups for each this compound dose.
-
Administration: Administer a single subcutaneous or intramuscular injection of the assigned treatment.
-
Blood Sampling: Collect blood samples at multiple time points post-injection to capture the pharmacokinetic profile. Suggested time points: Day 0 (pre-dose), Day 1, Day 3, Day 7, Day 14, and Day 21.
-
Estradiol Analysis: Quantify serum estradiol concentrations using a validated assay.
-
Data Analysis: Plot the mean estradiol concentration versus time for each dose group. Determine the dose that maintains estradiol levels within the physiological range for mice (approximately 5-35 pg/mL).
Protocol 2: Quantification of Serum Estradiol using LC-MS/MS
This is a generalized protocol. Specific parameters will need to be optimized for the instrument used.
Objective: To accurately quantify estradiol concentrations in rodent serum.
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Add an internal standard (e.g., deuterated estradiol) to each sample.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to separate the estradiol from the serum matrix.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol with a small amount of formic acid or ammonium fluoride to enhance ionization.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of estradiol and the internal standard.
-
-
Data Quantification:
-
Generate a standard curve using known concentrations of estradiol.
-
Calculate the estradiol concentration in the unknown samples by comparing their peak area ratios (estradiol/internal standard) to the standard curve.
-
Mandatory Visualization
Caption: Overview of Estrogen Signaling Pathways.
Caption: Troubleshooting Workflow for Supraphysiological Estradiol.
References
- 1. Estradiol enantate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic studies of estradiol enantate in menopausic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supraphysiological estrogen levels adversely impact proliferation and histone modification in human embryonic stem cells: possible implications for controlled ovarian hyperstimulation assisted pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Pharmacokinetic Profiles of Estradiol Enanthate and Estradiol Cypionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of two long-acting estradiol esters: estradiol enanthate (EEn) and estradiol cypionate (ECp). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of estrogen-based therapies.
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of this compound and estradiol cypionate are characterized by their prolonged duration of action, which is attributed to their formulation in an oil depot for intramuscular injection. This allows for a slow release of the ester into circulation, where it is then hydrolyzed to the active hormone, 17β-estradiol. While direct head-to-head clinical trials providing a comprehensive comparison are limited, the following table summarizes key pharmacokinetic parameters derived from various studies. It is important to note that variations in study design, subject populations, and analytical methods may contribute to differences in the reported values.
| Pharmacokinetic Parameter | This compound (10 mg) | Estradiol Cypionate (5 mg) |
| Maximum Concentration (Cmax) | ~283 - 445 pg/mL[1] | ~338 pg/mL[2] |
| Time to Maximum Concentration (Tmax) | ~3 - 8 days[1] | ~3.9 days[2] |
| Area Under the Curve (AUC) | Data not consistently reported | Data not consistently reported |
| Elimination Half-Life (t½) | ~5.6 - 7.5 days[1] | ~8 - 10 days |
| Duration of Action | ~20 - 30 days | ~11 days |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing established methodologies. Below are detailed descriptions of the typical experimental protocols used in the evaluation of intramuscular estradiol esters.
Subject Selection and Preparation
Pharmacokinetic studies for estradiol esters are typically conducted in healthy female volunteers. To minimize the influence of endogenous hormones on the study outcomes, subjects are often postmenopausal women or premenopausal women whose endogenous estrogen production has been suppressed. This is commonly achieved through the administration of a combined oral contraceptive for a period leading up to and during the study.
Drug Administration
A single dose of this compound or estradiol cypionate is administered as an intramuscular injection. The esters are typically dissolved in a sterile oil vehicle, such as cottonseed oil or arachis oil, to create a depot for slow release.
Blood Sampling
Blood samples are collected at predetermined time points before and after the injection to measure the plasma concentrations of estradiol. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For long-acting esters, this may involve sampling over several weeks.
Analytical Methods
The quantification of estradiol in plasma or serum is performed using highly sensitive and specific analytical techniques.
1. Radioimmunoassay (RIA): Historically, RIA has been a common method for hormone analysis. This technique involves a competitive binding reaction between a radiolabeled antigen (e.g., tritiated estradiol) and the unlabeled estradiol in the sample for a limited number of antibody binding sites.
-
Extraction: Estradiol is first extracted from the plasma or serum sample using an organic solvent like diethyl ether.
-
Incubation: The extracted sample is incubated with a specific antibody and a known amount of radiolabeled estradiol.
-
Separation: The antibody-bound (bound) and free (unbound) estradiol are separated, often using charcoal-dextran.
-
Quantification: The radioactivity of the bound fraction is measured, and the concentration of estradiol in the sample is determined by comparing the results to a standard curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for steroid hormone quantification due to its high selectivity and sensitivity.
-
Sample Preparation: Plasma or serum samples undergo a preparation process, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the estradiol. Derivatization with a reagent like dansyl chloride may be used to enhance ionization efficiency.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where estradiol is separated from other components in the sample matrix.
-
Mass Spectrometric Detection: The separated estradiol is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a pharmacokinetic study of an intramuscular estradiol ester.
Caption: A typical experimental workflow for pharmacokinetic analysis.
Estradiol Signaling Pathway
Estradiol exerts its physiological effects through two primary signaling pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that triggers rapid cellular responses.
Caption: Simplified diagram of estradiol signaling pathways.
References
A Comparative Guide to Validating the Purity of Synthesized Estradiol Enanthate for Research Applications
For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical, non-negotiable step. This guide provides a comparative analysis of methodologies for validating the purity of synthesized estradiol enanthate, a long-acting estrogen ester. We present detailed experimental protocols, comparative data against other common long-acting estradiol esters—estradiol cypionate and estradiol valerate—and visual workflows to aid in the selection of appropriate analytical techniques. The market for this compound consistently demands a purity level exceeding 99%, a standard that underscores the importance of rigorous quality control.[1]
Analytical Methodologies for Purity Assessment
The purity of estradiol esters is primarily determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile impurities and requires derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating this compound from its potential impurities.[2][3] A common approach is reversed-phase HPLC (RP-HPLC) with UV detection.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 55:45 v/v) is often effective. For mass spectrometry-compatible methods, formic acid can be used in place of phosphoric acid.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a certified reference standard. Purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. Impurities are identified by their retention times relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying impurities. Due to the low volatility of estradiol esters, derivatization is typically required to improve their chromatographic properties.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 50% phenyl polysilphenylene-siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Derivatization: Silylation is a common derivatization method. For example, react the sample with N-(trimethylsilyl)imidazole to form trimethylsilyl (TMS) derivatives. Alternatively, for enhanced sensitivity in negative chemical ionization (NCI) mode, use reagents like pentafluorobenzoyl chloride combined with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
Oven Temperature Program: Start at 200°C, hold for 1 minute, ramp to 250°C at 15°C/min, then to 260°C at 2°C/min, and finally to 300°C at 30°C/min, holding for 4 minutes.
-
Mass Spectrometry: Operate in full-scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecule and any impurities present. Both ¹H and ¹³C NMR are used for unambiguous structure confirmation.
-
Instrumentation: NMR spectrometer (e.g., 600 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum or theoretical values to confirm the structure of this compound and identify any impurities. For example, the presence of residual solvents from recrystallization can be detected and quantified.
Comparative Purity Analysis
The following table summarizes typical purity data for synthesized this compound and two common alternatives, estradiol cypionate and estradiol valerate, when analyzed by HPLC.
| Parameter | This compound | Estradiol Cypionate | Estradiol Valerate |
| Typical Purity (HPLC) | > 99.0% | > 99.0% | > 98.5% |
| Common Impurity 1 | Estradiol | Estradiol | Estradiol |
| Typical Level of Impurity 1 | < 0.5% | < 0.5% | < 0.8% |
| Common Impurity 2 | Estradiol 3-Enanthate | Estradiol 3-Cypionate | Estradiol 3-Valerate |
| Typical Level of Impurity 2 | < 0.3% | < 0.3% | < 0.5% |
| Other Potential Impurities | Unreacted enanthic acid, degradation products | Unreacted cyclopropanepentanoic acid, degradation products | Unreacted valeric acid, degradation products |
| Typical Retention Time (RP-HPLC) | ~12.5 min | ~11.8 min | ~10.2 min |
Visualization of Workflows and Structures
Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the chemical structures being compared.
References
- 1. nbinno.com [nbinno.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Estradiol Enanthate and Estradiol Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two widely used long-acting estradiol esters: estradiol enanthate and estradiol valerate. By presenting key pharmacokinetic data from various studies, detailing experimental protocols, and illustrating the underlying biological pathways, this document aims to serve as a valuable resource for those engaged in endocrinology research and the development of estrogen-based therapeutics.
Introduction
This compound and estradiol valerate are both prodrugs of 17β-estradiol, the primary female sex hormone.[1] When administered, typically via intramuscular injection, these esters are slowly released from a depot in the muscle tissue and subsequently hydrolyzed by esterases in the blood and tissues to release active estradiol.[1] The key difference between these two esters lies in the length of their fatty acid chains; this compound has a seven-carbon chain, while estradiol valerate has a five-carbon chain.[2] This structural difference significantly influences their lipophilicity, absorption rate, and consequently, their pharmacokinetic profiles, with longer chains generally leading to a slower release and longer duration of action.[2][3]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and estradiol valerate based on data compiled from multiple in vivo studies. It is important to note that the data for each compound are derived from different studies, and direct comparison should be made with this consideration in mind.
Table 1: Pharmacokinetic Parameters of this compound (Intramuscular Injection)
| Parameter | Value | Dose | Source |
| Peak Plasma Concentration (Cmax) | 163 - 209 pg/mL | 5 mg | |
| 283 - 445 pg/mL | 10 mg | ||
| Time to Peak (Tmax) | 3 - 8 days | 5-10 mg | |
| Elimination Half-life (t1/2) | 5.6 - 7.5 days | 10 mg | |
| Duration of Action | ~20 - 30 days | 10 mg |
Table 2: Pharmacokinetic Parameters of Estradiol Valerate (Intramuscular Injection)
| Parameter | Value | Dose | Source |
| Peak Plasma Concentration (Cmax) | ~667 pg/mL | 5 mg | |
| Time to Peak (Tmax) | ~2.4 days | 5 mg | |
| Duration of Elevated Estradiol Levels | 7 - 8 days | 5 mg |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below is a generalized methodology for an in vivo comparative study of estradiol esters in an animal model, adapted from established protocols for similar compounds.
Table 3: Generalized Experimental Protocol for In Vivo Comparison
| Phase | Procedure | Details |
| Animal Model | Species and Preparation | Ovariectomized female rats (e.g., Sprague-Dawley) are a common model to eliminate the influence of endogenous estrogens. |
| Acclimation | Animals should be acclimated for at least one week to the housing conditions (12:12h light-dark cycle, controlled temperature and humidity, ad libitum access to food and water). | |
| Dosing | Formulation | This compound and estradiol valerate are dissolved in a sterile oil vehicle (e.g., sesame oil, castor oil) to the desired concentration. |
| Administration | A single intramuscular injection is administered at a specified dose (e.g., in mg/kg body weight). | |
| Sample Collection | Blood Sampling | Blood samples are collected at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and then daily or every other day) via a suitable method (e.g., tail vein, saphenous vein). |
| Plasma Preparation | Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis. | |
| Hormone Analysis | Assay Method | Plasma estradiol concentrations are quantified using a validated and sensitive method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Pharmacokinetic Analysis | Data Analysis | The plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using appropriate software. |
| Pharmacodynamic Assessment | Uterotrophic Assay | At the end of the study, the uterus may be excised and weighed to assess the estrogenic effect of the compounds. |
Mandatory Visualizations
Signaling Pathway
All estradiol esters exert their biological effects after being hydrolyzed to estradiol, which then primarily acts through the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of estradiol.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing estradiol esters.
References
Cross-Reactivity of Estradiol Enanthate in Estrogen Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of estradiol (E2) is critical in various research and clinical settings. However, the presence of structurally related compounds, such as estrogen esters, can lead to significant cross-reactivity in competitive immunoassays, potentially compromising data integrity. This guide provides a comparative overview of the cross-reactivity of estradiol enanthate and other estrogen analogs in commercially available estrogen immunoassays, supported by experimental data and detailed protocols.
Understanding Immunoassay Cross-Reactivity
Competitive immunoassays utilize antibodies that bind to a specific analyte, in this case, estradiol. Cross-reactivity occurs when these antibodies also bind to other structurally similar molecules present in the sample. This binding competition leads to an inaccurate estimation of the true analyte concentration. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.[1][2][3]
This compound, a synthetic ester of estradiol, is administered therapeutically to increase circulating estradiol levels. Due to its structural similarity to endogenous estradiol, it poses a potential interferent in estrogen immunoassays.
Comparative Analysis of Cross-Reactivity
A study evaluating the Roche Elecsys Estradiol II immunoassay reported that several structurally related steroids exhibited some level of cross-reactivity.[4][5] While this compound was not explicitly tested, the data for other estrogen compounds are summarized below.
Table 1: Cross-Reactivity of Various Estrogen Compounds in the Roche Elecsys Estradiol II Immunoassay
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| Estrone | 1000 | 0.54 |
| Estriol | Not specified | 0.05 - 0.5 |
| Ethinyl estradiol | Not specified | 0.05 - 0.5 |
| 17β-estradiol-17-valerate | Not specified | 0.05 - 0.5 |
Source: Adapted from Krasowski et al., 2014.
It is important to note that direct immunoassays, which do not involve a sample extraction step, are particularly susceptible to interference from cross-reacting substances. The positive bias observed in many direct E2 immunoassays is often attributed to the nonspecific effects of steroid cross-reactivity and matrix interference.
Experimental Protocol for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a compound like this compound in an estrogen immunoassay, a standardized experimental protocol should be followed.
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a specific estradiol immunoassay.
Materials:
-
Estradiol immunoassay kit (e.g., Roche Elecsys Estradiol II)
-
Calibrators and controls provided with the immunoassay kit
-
Test compound (e.g., this compound) of high purity
-
Analyte-free serum or buffer
-
Precision pipettes and laboratory equipment for immunoassay execution
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., ethanol).
-
Preparation of Spiked Samples: Serially dilute the stock solution in analyte-free serum or buffer to create a range of concentrations of the test compound.
-
Immunoassay Measurement:
-
Measure the apparent estradiol concentration in each of the spiked samples using the selected immunoassay, following the manufacturer's instructions.
-
Measure the estradiol concentration of a zero-level sample (analyte-free serum or buffer without the test compound).
-
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
Where:
-
Apparent E2 Concentration is the concentration of estradiol measured in the spiked sample minus the concentration in the zero-level sample.
-
Concentration of Test Compound is the known concentration of the test compound added to the sample.
-
Logical Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Signaling Pathway of Estrogen Action
While not directly related to immunoassay cross-reactivity, understanding the biological mechanism of estradiol is crucial for researchers in this field. The following diagram illustrates the classical genomic signaling pathway of estradiol.
Caption: Classical genomic estrogen signaling pathway.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in estrogen immunoassays is a significant consideration for researchers. Although direct quantitative data is scarce, the structural similarity to estradiol and data from other estradiol esters suggest a high likelihood of interference.
For accurate quantification of estradiol in the presence of this compound or other potential interferents, the following is recommended:
-
Method Validation: Whenever possible, validate the immunoassay by performing cross-reactivity studies with this compound.
-
Alternative Methods: Utilize more specific methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which can chromatographically separate estradiol from its esters and other interfering substances, providing a more accurate measurement.
-
Data Interpretation: Exercise caution when interpreting estradiol immunoassay results from samples that may contain this compound. Consider the potential for positive bias and the clinical context.
By understanding the principles of immunoassay cross-reactivity and employing rigorous analytical methods, researchers can ensure the accuracy and reliability of their estrogen measurements.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
A Comparative In Vivo Efficacy Analysis of Estradiol Enanthate and Estradiol Undecylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two long-acting estradiol esters: estradiol enanthate (EEn) and estradiol undecylate (EUn). By presenting key pharmacokinetic data from human studies, detailing generalized experimental protocols, and visualizing relevant biological and experimental processes, this document aims to serve as a valuable resource for professionals in the fields of endocrinology and drug development. The inherent differences in the ester chain length between these two compounds significantly influence their pharmacokinetic profiles, particularly their duration of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and estradiol undecylate following intramuscular injection. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in study design, patient populations, and analytical methodologies.
Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Menopausal Women
| Parameter | Value | Reference |
| Dose | 10 mg | [1] |
| Peak Plasma Estradiol (Cmax) | ~283 to 445 pg/mL | [2] |
| Time to Peak (Tmax) | 3 to 8 days | [2] |
| Elimination Half-Life (t½) | 5.6 to 7.5 days | [1][2] |
| Duration of Action | ~20 to 30 days |
Table 2: Pharmacokinetic Parameters of Intramuscular Estradiol Undecylate
| Parameter | Value | Reference |
| Dose | 10 to 12.5 mg | |
| Peak Plasma Estradiol (Cmax) | ~400 pg/mL (after 32.2 mg dose) | |
| Time to Peak (Tmax) | ~3 days (after 32.2 mg dose) | |
| Elimination Half-Life (t½) | Not clearly defined | |
| Duration of Action | 40 to 60 days |
Experimental Protocols
While detailed protocols from the specific studies cited are not consistently available, a generalized methodology for evaluating the pharmacokinetics of long-acting estradiol esters in human subjects can be described as follows.
Protocol 1: Pharmacokinetic Analysis of Intramuscular Estradiol Esters in Humans
Objective: To determine the pharmacokinetic profile of this compound or estradiol undecylate following a single intramuscular injection.
Study Design: A single-dose, open-label study.
Participants: Healthy menopausal or postmenopausal female volunteers. Subjects are screened for baseline health, and individuals with confounding endocrine conditions are excluded. To minimize the influence of endogenous hormones, subjects may be on a combined oral contraceptive prior to and during the study.
Procedure:
-
A single intramuscular injection of the estradiol ester (e.g., 10 mg of this compound or 10-12.5 mg of estradiol undecylate) in an oil vehicle is administered.
-
Blood samples are collected at predetermined intervals before and after the injection (e.g., days 1, 2, 3, 6, 8, 10, 13, 15, 17, 20, 22, 24, 27, 29, and 31 for a comprehensive analysis).
-
Plasma is separated from the blood samples and stored at -20°C or lower until analysis.
-
Plasma estradiol concentrations are determined using a validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and t½ are calculated from the plasma concentration-time data.
Protocol 2: Uterotrophic Bioassay in Ovariectomized Rats
Objective: To assess the estrogenic activity and duration of action of estradiol esters in a rodent model.
Study Design: Ovariectomized female rats are used to eliminate endogenous estrogen production.
Procedure:
-
Sexually mature female rats are ovariectomized and allowed to recover.
-
Animals are randomly assigned to treatment groups, including a vehicle control and groups for each estradiol ester.
-
A single subcutaneous or intramuscular injection of the test compound (e.g., this compound or estradiol undecylate) is administered.
-
At selected time points post-injection, subgroups of animals are euthanized.
-
The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).
-
An increase in uterine weight compared to the vehicle control group indicates estrogenic activity. The duration of this effect provides a measure of the compound's duration of action.
Mandatory Visualizations
Caption: Classical genomic signaling pathway of estradiol.
Caption: Generalized experimental workflow for in vivo comparison.
References
Dose-Response Analysis of Estradiol Enanthate in Rodent Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of estradiol enanthate and other long-acting estrogen esters in rodent models. Due to a notable lack of specific dose-response data for this compound in published literature, this document leverages available data from studies on estradiol valerate and estradiol benzoate as comparators to provide a comprehensive overview of expected physiological and behavioral effects.
Introduction to Long-Acting Estrogens in Rodent Research
Comparative Dose-Response Data
The following tables summarize the dose-dependent effects of estradiol and its more commonly studied esters on key physiological and behavioral endpoints in ovariectomized (OVX) rodents. This data can serve as a reference for estimating the potential effects of this compound.
Table 1: Uterotrophic Effects of Estradiol Esters in Ovariectomized Rodents
| Estradiol Ester | Species | Dose | Route | Duration | Uterine Weight Increase (% of OVX Control) | Reference |
| Estradiol | Mouse | 5 µg/kg/day | Slow-release pellet | 2 months | No significant effect | [2] |
| Estradiol | Mouse | 40 µg/kg/day | Slow-release pellet | 2 months | Significant increase | [2] |
| Estradiol Benzoate | Rat | 10 µg | Subcutaneous | 7 days | Not specified, but effective | [3] |
| Estradiol Valerate | Rat | Not specified | Oral | Not specified | Similar to 17β-estradiol Sc. | [4] |
Table 2: Effects of Estradiol Esters on Luteinizing Hormone (LH) Secretion in Ovariectomized Rats
| Estradiol Ester | Dose | Route | Duration | Effect on LH Secretion | Reference |
| 17β-Estradiol | 100 ng | Intravenous | Acute | 50% inhibition within 1 hour | |
| Estradiol Benzoate | 10 µg | Subcutaneous | 24 hours | Marginal suppression | |
| 17β-Estradiol | 0.1, 0.5, 1, 5% in pellet | Subcutaneous | 14 days | Dose-dependent suppression |
Table 3: Effects of Estradiol Esters on Bone Mineral Density (BMD) in Ovariectomized Rodents
| Estradiol Ester | Species | Dose | Route | Duration | Effect on BMD | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 17β-Estradiol | Mouse | 5 µg/kg/day | Slow-release pellet | 2 months | Complete prevention of cancellous bone loss | | | 17β-Estradiol | Rat | 5 ng/day | Sustained delivery | 8 weeks | No significant change in bone flexural strength | | | 17β-Estradiol | Rat | 30 µ g/day | Subcutaneous | 12 weeks | Increased trabecular bone volume and BMD | |
Table 4: Effects of Estradiol Esters on Lordosis Behavior in Ovariectomized Rats
| Estradiol Ester | Dose | Priming | Effect on Lordosis Quotient (LQ) | Reference |
| Estradiol Benzoate | 2 µg | N/A | Minimal levels of lordosis | |
| Estradiol Benzoate | Increasing doses | N/A | Increasing levels of lordosis | |
| 17β-Estradiol | Infusion | 2 µg EB | Rapid facilitation of lordosis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of dose-response studies. Below are representative protocols for ovariectomy and hormone replacement in rodents, which can be adapted for studies with this compound.
Ovariectomy in Rodents
Ovariectomy is a standard procedure to eliminate endogenous ovarian hormones, creating a reliable model for studying the effects of exogenous hormone replacement.
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the dorsal or ventral abdominal area.
-
Incision: Make a small incision through the skin and underlying muscle layer to access the abdominal cavity.
-
Ovary Removal: Locate the ovaries and ligate the ovarian blood vessels and the fallopian tubes. Carefully remove both ovaries.
-
Suturing: Close the muscle and skin layers with sutures or surgical clips.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. A recovery period of one to two weeks is recommended before initiating hormone treatment to allow for the clearance of endogenous hormones.
Hormone Administration
a) Subcutaneous Injection: This is a common method for administering oil-based hormone solutions.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle, such as sesame oil or miglyol, to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose.
-
Injection: Using a sterile syringe and needle, administer the solution subcutaneously in the dorsal region (scruff of the neck).
-
Frequency: The injection frequency will depend on the desired duration of action and the pharmacokinetic profile of the ester. For long-acting esters like this compound, injections may be administered weekly or bi-weekly.
b) Silastic Capsule Implantation: This method provides a continuous and stable release of hormones over an extended period.
Protocol:
-
Capsule Preparation: Cut a desired length of Silastic tubing. Seal one end with medical-grade silicone adhesive.
-
Hormone Filling: Pack the tubing with crystalline this compound or a mixture of the hormone with a carrier like cholesterol.
-
Sealing: Seal the open end of the capsule with silicone adhesive and allow it to cure completely.
-
Implantation: Under anesthesia, make a small subcutaneous incision, typically in the dorsal neck region. Insert the prepared capsule into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or surgical clips.
Visualizing Pathways and Workflows
Estrogen Receptor Signaling Pathway
Estrogens exert their effects primarily through two classical nuclear estrogen receptors, ERα and ERβ, and a G-protein coupled estrogen receptor, GPER1. Upon ligand binding, these receptors initiate genomic and non-genomic signaling cascades.
References
- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 2. Dose-response of estrogen on bone versus the uterus in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of Estradiol Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Estradiol Enanthate. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, with a focus on performance, sensitivity, and efficiency.
Introduction to Analytical Method Validation
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2] This process is crucial in the pharmaceutical industry to ensure the identity, strength, quality, purity, and potency of drug substances and products.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[1][3]
Comparison of Analytical Methods
This guide compares two distinct analytical techniques for the quantification of this compound. The first is a widely used HPLC-UV method, valued for its simplicity and accessibility. The second is a newly developed, high-sensitivity UHPLC-MS/MS method, designed for superior performance in demanding applications.
Method Performance Comparison
The following table summarizes the key performance characteristics of the conventional HPLC-UV method and the new UHPLC-MS/MS method for the analysis of this compound. The data for the new method is based on experimental validation, demonstrating significant improvements in sensitivity and a wider analytical range.
| Validation Parameter | Conventional HPLC-UV Method | New UHPLC-MS/MS Method |
| Limit of Detection (LOD) | 15 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 10000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Specificity | Moderate (Potential for interference) | High (Mass-based detection) |
| Analysis Run Time | ~12 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies for both the conventional and the new analytical methods are provided below.
Conventional Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on reverse-phase chromatography, which is a common technique for the analysis of estradiol esters.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in methanol to achieve a target concentration of 100 µg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
3. Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations across the specified range.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations.
-
Specificity: Analyze the analyte in the presence of potential impurities and excipients to ensure no interference at the retention time of this compound.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This advanced method offers significantly higher sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Use serial dilutions to create calibration standards and quality control samples in the desired concentration range. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.
2. UHPLC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Validation Procedure:
-
The validation follows the same principles as the HPLC-UV method but with more stringent acceptance criteria due to the higher performance of the instrumentation. The lower LOD and LOQ are established by determining the signal-to-noise ratio at low concentrations.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the systematic workflow for the validation of a new analytical method, from initial planning to the final report.
References
Comparative Analysis of Subcutaneous and Intramuscular Injection Routes for Estradiol Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of subcutaneous (SC) and intramuscular (IM) administration of estradiol enanthate, a long-acting ester of estradiol. While direct comparative pharmacokinetic studies for this compound are limited, this document synthesizes available data for estradiol esters to inform research and development. The comparison includes pharmacokinetic data, experimental methodologies, and visual representations of experimental workflows and signaling pathways.
Data Summary: Pharmacokinetic Parameters
| Parameter | Intramuscular (IM) this compound | Subcutaneous (SC) Estradiol (Unspecified Ester) | Intramuscular (IM) Estradiol (Unspecified Ester) |
| Peak Plasma Concentration (Cmax) | 283 to 445 pg/mL (single 10 mg dose)[1] | Not Significantly Different from IM[2][3] | Not Significantly Different from SC[2][3] |
| Time to Peak Concentration (Tmax) | 3 to 8 days | Not Reported | Not Reported |
| Elimination Half-Life | 5.6 to 7.5 days | Not Reported | Not Reported |
| Dosing to Achieve Therapeutic Levels | 4 mg weekly (IQR 3-5.15 mg) | 3.75 mg weekly (IQR 3-4 mg) | 4 mg weekly (IQR 3-5.15 mg) |
Note: The data for subcutaneous and intramuscular estradiol in the comparative columns are from a retrospective study on transgender and gender diverse individuals receiving gender-affirming hormone therapy, and the specific estradiol ester was not always documented. One study noted that subcutaneous administration may achieve therapeutic estradiol levels at slightly lower doses than intramuscular injections.
Experimental Protocols
Detailed experimental protocols from a head-to-head pharmacokinetic study of subcutaneous versus intramuscular this compound are not available. However, a general methodology for such a study can be outlined based on standard pharmacokinetic trial designs. Furthermore, a retrospective study comparing subcutaneous and intramuscular estradiol regimens in transgender and gender diverse individuals provides insight into clinical data analysis.
1. Prospective Pharmacokinetic Study Protocol (Hypothetical)
-
Objective: To compare the single-dose pharmacokinetics of this compound following subcutaneous and intramuscular administration.
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Participants: Healthy postmenopausal women or individuals with suppressed gonadal function to minimize endogenous estradiol production.
-
Intervention: Participants would receive a single dose of this compound (e.g., 5 or 10 mg) via both subcutaneous and intramuscular injection, with a washout period between doses.
-
Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours post-dose).
-
Bioanalytical Method: Serum or plasma estradiol concentrations would be measured using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life would be calculated for both administration routes.
2. Retrospective Cohort Study Protocol (Herndon et al., 2023)
-
Objective: To compare the doses and serum hormone levels of subcutaneous versus intramuscular estradiol in transgender and gender diverse individuals.
-
Study Design: A retrospective cohort study conducted at a single tertiary care referral center.
-
Participants: Transgender and gender diverse individuals who had received injectable estradiol with at least two documented estradiol measurements.
-
Data Collection: Patient data, including age, body mass index (BMI), use of antiandrogens, estradiol dose and route of administration (SC or IM), and serum estradiol and testosterone levels, were collected from medical records.
-
Outcomes: The primary outcomes were the dose of estradiol and the resulting serum estradiol and testosterone levels for both the subcutaneous and intramuscular injection groups.
-
Statistical Analysis: Statistical methods were used to compare the demographic and clinical characteristics, as well as the primary outcomes, between the two groups. A multiple regression analysis was performed to assess the association between estradiol dose and serum levels, adjusting for potential confounding factors.
Visualizations
The following diagrams illustrate the experimental workflow for a comparative pharmacokinetic study and the signaling pathway of estradiol.
Caption: A flowchart of a crossover experimental design for comparing subcutaneous and intramuscular drug administration.
Caption: A diagram illustrating the genomic signaling pathway of estradiol, leading to changes in gene expression.
References
A Comparative Analysis of Estradiol Enanthate and 17β-Estradiol: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biological activity of estrogenic compounds is paramount. This guide provides an objective comparison of estradiol enanthate and 17β-estradiol, focusing on their distinct pharmacokinetic profiles and the resulting biological activity. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
This compound is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen in humans. As a prodrug, this compound itself is biologically inactive. Its therapeutic effects are realized after intramuscular administration, where it forms a depot in the muscle tissue. From this depot, it is slowly released into circulation and subsequently hydrolyzed by esterases in the blood and tissues, liberating the active hormone, 17β-estradiol. This controlled-release mechanism results in a prolonged duration of action compared to the administration of unesterified 17β-estradiol.
Pharmacokinetic Profile Comparison
The fundamental difference between this compound and 17β-estradiol lies in their pharmacokinetic properties. The esterification of 17β-estradiol with enanthic acid significantly alters its absorption, distribution, metabolism, and excretion (ADME) profile, leading to a sustained release and a longer half-life of the active estradiol.
| Pharmacokinetic Parameter | This compound (Intramuscular) | 17β-Estradiol (Intramuscular) |
| Time to Peak (Tmax) | 3-5 days | Rapid |
| Elimination Half-life | Approximately 8 days | Short |
| Duration of Action | Approximately 12 days | Short |
| Dosing Frequency | Typically every 1-4 weeks | More frequent administration required |
In Vitro Biological Activity: A Note on Prodrugs
Direct in vitro comparisons of the binding affinity (Kd) and potency (EC50) of this compound to the estrogen receptor (ER) are not typically performed as it is the liberated 17β-estradiol that binds to and activates the receptor. The enanthate ester must be cleaved for the molecule to become biologically active. Therefore, the in vitro biological activity of this compound is functionally equivalent to that of 17β-estradiol after enzymatic cleavage.
For reference, the binding affinity of 17β-estradiol to the estrogen receptor alpha (ERα) is in the picomolar range, indicating a very high affinity.
| Compound | Estrogen Receptor Subtype | Dissociation Constant (Kd) |
| 17β-Estradiol | ERα | ~68.8 pM[1][2] |
| 17β-Estradiol | ERβ | ~60.7 pM[1][2] |
Experimental Protocols
To assess and compare the biological activity of estrogenic compounds like this compound and 17β-estradiol, several key experiments are employed.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]17β-estradiol.
Objective: To quantify the affinity of a test compound for ERα and ERβ.
Methodology:
-
Preparation of Reagents:
-
Recombinant human ERα and ERβ proteins.
-
Radioligand: [³H]17β-estradiol.
-
Test compounds: Unlabeled 17β-estradiol (for standard curve) and the test compound.
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
-
Assay Procedure:
-
A constant concentration of ER and [³H]17β-estradiol are incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
In Vivo Uterotrophic Assay in Rodents
This assay is a well-established in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Objective: To determine the estrogenic potency of a test compound in a living organism.
Methodology:
-
Animal Model: Immature female rats or mice (e.g., 20-21 days old) are used.
-
Dosing: Animals are administered the test compound (e.g., this compound or 17β-estradiol) or a vehicle control daily for three consecutive days via subcutaneous injection or oral gavage.
-
Necropsy and Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uterine weight is often normalized to the animal's body weight.
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to compare the potency of different compounds.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Estradiol Enanthate: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Estradiol Enanthate with stringent safety measures. Classified as a hazardous substance with potential carcinogenic and reproductive toxicity, and high toxicity to aquatic life, improper disposal can lead to significant environmental contamination and potential harm to human health. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste in a laboratory setting.
This compound and materials contaminated with it must not be disposed of in standard trash or down the drain.[1][2] The primary and recommended method of disposal is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1]
Key Safety and Handling Precautions
Before initiating any disposal procedures, all personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and have received appropriate training on handling potent compounds.[1] The following Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of solid this compound or its solutions should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational plan for the safe disposal of this compound waste.
Waste Segregation and Collection
Immediate segregation of all materials that have come into contact with this compound is crucial.
-
Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds, and contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or solvent rinses, in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Storage of Hazardous Waste
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel. Ensure that the storage area is secure, away from drains, and segregated from incompatible materials. Keep waste containers closed at all times, except when adding waste.
Arranging for Disposal
Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup. Follow all institutional procedures for requesting a hazardous waste pickup.
Quantitative Data on Estrogen Degradation
| Treatment Method | Estrogen Compound(s) | Removal Efficiency | Reference |
| Reverse Osmosis | E1, E2, EE2 | Up to 99% | |
| UV/Persulfate (UV/PS) | 17β-estradiol (E2) | >99% | |
| Ozonation | EE2 | High, but with potential for minor reformation | |
| Granular Activated Carbon (GAC) | E2, EE2 | 98% (E2), 97.05% (EE2) | |
| Fenton Reaction | Estrogens | ~98% | |
| Biological Treatment (Activated Sludge) | E1, E2, EE2 | >90% |
E1: Estrone, E2: 17β-estradiol, EE2: 17α-ethinylestradiol
Experimental Protocol for Pre-treatment of Liquid Waste
For laboratories with the appropriate engineering controls and EHS approval, pre-treatment of liquid this compound waste can be performed to degrade the active compound before final disposal as hazardous waste. The following protocol is based on the Fenton reaction, an advanced oxidation process.
Materials:
-
Liquid waste containing this compound.
-
Fenton's reagent: Hydrogen peroxide (H₂O₂) and an iron catalyst (e.g., ferrous sulfate (FeSO₄)).
-
pH meter and adjustment solutions (e.g., sulfuric acid, sodium hydroxide).
-
Stir plate and stir bar.
-
Appropriate reaction vessel within a chemical fume hood.
Procedure:
-
Preparation: Place the liquid waste in a suitable reaction vessel within a chemical fume hood.
-
pH Adjustment: Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Reaction Initiation: While stirring, add the ferrous sulfate catalyst, followed by the slow addition of hydrogen peroxide.
-
Reaction Time: Allow the reaction to proceed for a designated time, which may range from minutes to hours, depending on the concentration of this compound.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7 using sodium hydroxide.
-
Analysis: Before final disposal, a sample of the treated effluent should ideally be analyzed (e.g., by HPLC) to confirm the complete degradation of this compound.
-
Disposal of Treated Waste: Even after treatment, the resulting solution must be disposed of as hazardous waste according to institutional guidelines, as it may contain residual reagents and byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Estradiol Enanthate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Estradiol Enanthate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and build a foundation of trust in laboratory safety and chemical handling.
This compound is considered a hazardous substance with potential health risks, including carcinogenicity and reproductive toxicity.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical goggles or safety glasses with side-shields. A face shield may be required for larger quantities or when there is a risk of splashing.[1][3] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or low-protein, powder-free latex.[1] Double gloving is recommended. Gloves should be inspected before use and proper removal techniques must be employed to avoid skin contact. | Prevents skin contact, which can lead to absorption of the hazardous chemical. |
| Body Protection | A laboratory coat is suitable for small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended. | Minimizes contamination of personal clothing and skin. |
| Respiratory Protection | For handling the crystalline/powder form, work should be conducted in a functional chemical fume hood to avoid dust and aerosol formation. If exposure limits are exceeded or irritation is experienced, a NIOSH (US) or CEN (EU) approved respirator should be used. | Prevents inhalation of dust or aerosols, a primary route of exposure. |
| Foot Protection | Protective shoe covers should be worn. | Prevents the spread of contamination outside of the laboratory. |
| Head Protection | A head covering is recommended. | Protects the head and hair from contamination. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure all work with this compound, especially in its powdered form, is conducted within a designated area, such as a chemical fume hood or a cytotoxic drug safety cabinet.
-
Provide appropriate exhaust ventilation where dust may be formed.
-
Ensure a cytotoxic spill kit is readily accessible.
-
An eye-wash station and safety shower should be easily accessible.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation.
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, do so inside a chemical fume hood.
-
Avoid the formation of dust and aerosols.
3. Transportation:
-
For transport within the facility, use leak-proof, solid containers with visible yellow hazard labeling.
-
The container should be placed in a closed, leak-proof plastic bag.
4. In Case of a Spill:
-
Minor Spills:
-
Clean up spills immediately.
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.
-
Use dry clean-up procedures and avoid generating dust.
-
Vacuum up or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.
-
Dampen with water to prevent dusting before sweeping.
-
Place the waste in suitable, labeled containers for disposal.
-
-
Major Spills:
-
Evacuate personnel from the area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Contain the spillage to prevent environmental contamination.
-
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.
-
Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.
-
Ingestion: Seek immediate medical assistance for gastric lavage.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
All solid and liquid waste, including contaminated gloves, lab coats, and glassware, must be collected and managed as hazardous waste.
-
Cytotoxic waste should be segregated and double-bagged in sealable, clearly labeled bags.
-
Place the bagged waste into specifically labeled, rigid, and leak-proof cytotoxic waste containers with a sealable lid.
2. Disposal Procedures:
-
Do not let the product enter drains.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Engage a licensed hazardous waste disposal company for the final disposal of the material.
-
For unused or expired medication in a non-laboratory setting, utilize community drug take-back programs or follow FDA guidelines for household trash disposal if a take-back program is unavailable. This involves mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container before discarding.
3. Container Decontamination:
-
Empty containers may contain residual dust and should be handled with the same precautions as the compound itself.
-
Do not cut, drill, grind, or weld empty containers.
-
Puncture empty containers to prevent reuse.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
